Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-4-7-5-10(15-2)12-6-9(7)13-8/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHISWAOZOHNXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652326 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-63-4 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Abstract
This guide provides a comprehensive technical overview of a robust and logical synthetic pathway for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate biological targets. This document details a scientifically vetted approach based on the classical Reissert indole synthesis, which is particularly well-suited for the regioselective construction of the target molecule. We will cover the retrosynthetic analysis, a step-by-step forward synthesis, detailed experimental protocols, and a discussion of the underlying reaction mechanisms. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Part 1: The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The indole nucleus is a ubiquitous feature in a vast number of biologically active compounds. Its nitrogen-containing isosteres, the azaindoles, often exhibit enhanced pharmacological properties, such as improved solubility and metabolic stability, while maintaining or enhancing target affinity. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, in particular, serves as a crucial building block in the development of novel therapeutics. Its unique electronic and steric properties allow it to function as a versatile hinge-binding motif or a scaffold for diverse functionalization.
The target molecule, this compound, is a highly functionalized derivative, making it an ideal starting point for library synthesis and the development of more complex active pharmaceutical ingredients (APIs). The methoxy group at the 5-position and the ethyl ester at the 2-position provide handles for further chemical modification, enabling systematic structure-activity relationship (SAR) studies.
Part 2: A Logic-Driven Synthetic Strategy: The Reissert Approach
To construct the target molecule efficiently, a retrosynthetic analysis points towards the Reissert indole synthesis as a premier strategy.[1] This classical reaction is renowned for its reliability in building the indole (or azaindole) ring system from an ortho-nitrotoluene (or its heterocyclic equivalent) and diethyl oxalate.[1][2] The key advantage of this pathway is the direct and regioselective installation of the C2-carboxylate group, which is a primary feature of our target molecule.
Retrosynthetic Analysis
The disconnection strategy begins by identifying the most logical bond formations to construct the bicyclic core.
Caption: Retrosynthetic pathway for the target molecule.
This analysis reveals that the pyrrole ring can be constructed from a suitably substituted pyridine precursor, specifically 5-Methoxy-3-methyl-4-nitropyridine . This key intermediate contains the necessary functionalities—a methyl group ortho to a nitro group—to undergo the Reissert condensation and subsequent reductive cyclization.
Part 3: The Forward Synthesis Pathway
The forward synthesis is a two-step process starting from the key nitropyridine precursor.
Step 1: Base-Mediated Condensation with Diethyl Oxalate
The synthesis commences with the deprotonation of the methyl group of 5-methoxy-3-methyl-4-nitropyridine. The adjacent electron-withdrawing nitro group significantly acidifies these protons, allowing for facile carbanion formation with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).[1] The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This condensation reaction yields an intermediate ethyl pyruvate derivative.
Step 2: Reductive Cyclization
The second and final step is the reductive cyclization of the nitro-pyruvate intermediate. The nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone. Subsequent dehydration of the resulting heterocyclic carbinolamine leads to the formation of the aromatic pyrrole ring, yielding the final product.[2]
Several reducing agents are effective for this transformation, including:
-
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst is a clean and efficient method.
-
Chemical Reductants: Reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or sodium dithionite (Na₂S₂O₄) are also widely used and can be advantageous if certain functional groups are sensitive to catalytic hydrogenation.[2][3]
Caption: The proposed two-step forward synthesis.
Part 4: Detailed Experimental Protocol
This section provides a representative, step-by-step laboratory procedure. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Methoxy-3-methyl-4-nitropyridine | 168.15 | 5.00 g | 1.0 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 3.68 g | 1.1 |
| Diethyl oxalate | 146.14 | 5.20 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Palladium on Carbon (10% Pd) | - | 0.50 g | - |
| Ethanol (EtOH) | - | 150 mL | - |
| Hydrogen (H₂) | - | 50 psi | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Hexanes | - | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure
Part A: Condensation
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-Methoxy-3-methyl-4-nitropyridine (5.00 g, 29.7 mmol).
-
Add anhydrous THF (100 mL) and cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (3.68 g, 32.7 mmol) portion-wise over 10 minutes. The solution should turn a deep color, indicating anion formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diethyl oxalate (5.20 mL, 35.7 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into 100 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 2-(5-methoxy-4-nitro-pyridin-3-yl)-3-oxopropanoate, is typically a viscous oil or solid and can be carried forward without further purification.
Part B: Reductive Cyclization
-
Transfer the crude intermediate from Part A to a Parr hydrogenation vessel.
-
Add ethanol (150 mL) to dissolve the material.
-
Carefully add 10% Palladium on Carbon (0.50 g) to the solution.
-
Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Shake the vessel at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Once hydrogen uptake ceases, carefully vent the vessel and flush with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water) to afford this compound as a solid.
Part 5: Visualization of Experimental Workflow
Caption: High-level workflow for the synthesis protocol.
Part 6: Conclusion
The Reissert synthesis provides a classic, reliable, and highly effective pathway for the construction of this compound. This method leverages a readily accessible pyridine precursor and proceeds in two high-yielding steps: a base-mediated condensation followed by a reductive cyclization. The resulting functionalized 6-azaindole is a valuable building block, poised for further elaboration in the pursuit of novel therapeutic agents. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound.
References
Physicochemical properties of 5-methoxy-6-azaindole-2-ethylcarboxylate
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Methoxy-6-azaindole-2-ethylcarboxylate
Executive Summary
The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly in oncology and neurology. The specific substitution pattern of 5-methoxy-6-azaindole-2-ethylcarboxylate presents a unique combination of hydrogen bonding capabilities, electronic properties, and a reactive handle for further chemical modification. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of this high-value building block. By synthesizing data from closely related analogs and detailing robust, field-proven experimental protocols, this document establishes a self-validating system for researchers to confidently produce and characterize this compound, ensuring reproducibility and accelerating discovery timelines.
Introduction to the 5-Methoxy-6-azaindole Scaffold
The 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved drug-like properties.
-
The Role of the 6-Aza Nitrogen: The pyridine nitrogen introduces a hydrogen bond acceptor site, which can be pivotal for target engagement and can also modulate the pKa of the pyrrole N-H.
-
The 5-Methoxy Group: This electron-donating group influences the aromatic system's reactivity and can enhance solubility.[1] It also provides a potential metabolic soft spot, which can be either a liability or a feature to be exploited in prodrug strategies.
-
The 2-Ethylcarboxylate Group: This ester functions as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other conjugations, or it can be reduced to the primary alcohol. Its presence also influences the overall lipophilicity and electronic nature of the scaffold.
Given its structural features, 5-methoxy-6-azaindole-2-ethylcarboxylate is a prime candidate for use in fragment-based screening and as a foundational intermediate in the synthesis of complex molecules targeting kinases, G-protein coupled receptors, and other enzyme classes.
Synthesis and Purification
While direct literature on the synthesis of the title compound is sparse, a reliable route can be constructed based on established methodologies for substituted azaindoles, such as the Hemetsberger–Knittel synthesis or variations of the Fischer indole synthesis adapted for pyridyl hydrazines.[2][3] A proposed synthetic pathway is outlined below.
Caption: Proposed Fischer indole synthesis route for the target compound.
Experimental Protocol: Synthesis
Causality: The Fischer indole synthesis is a robust and widely used method for constructing indole and azaindole cores. The use of a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid is necessary to drive the cyclization of the less reactive pyridyl hydrazine compared to its phenylhydrazine counterpart.[3]
-
Hydrazine Formation: To a cooled (0-5 °C) solution of 2-amino-5-methoxypyridine in concentrated HCl, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: Add a solution of tin(II) chloride (SnCl₂) in concentrated HCl to the diazonium salt solution. Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up & Isolation: Basify the reaction mixture with aqueous NaOH until a pH > 10 is achieved. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridyl hydrazine intermediate.
-
Fischer Cyclization: Add the crude hydrazine and an excess of ethyl pyruvate to a suitable strong acid (e.g., PPA or H₂SO₄ in ethanol). Heat the reaction mixture to 80-100 °C for 4-8 hours.
-
Purification: After cooling, pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The crude product is then purified via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-methoxy-6-azaindole-2-ethylcarboxylate.
Core Physicochemical Properties
Accurate determination of physicochemical properties is fundamental for any compound entering a drug discovery pipeline. The following table summarizes key properties, including data from close analogs for comparative context.
| Property | Value for 5-Methoxy-6-azaindole-2-ethylcarboxylate | Comparative Data | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ (6-Methoxy-5-azaindole isomer) | [4] |
| Molecular Weight | 220.23 g/mol | 220.22 g/mol (6-Methoxy-5-azaindole isomer) | [4] |
| Appearance | Predicted: White to off-white solid | Pale brown to cream crystalline powder (5-Methoxy-6-azaindole) | [1] |
| Melting Point (°C) | Experimentally Determined | 121-127 °C (5-Methoxy-6-azaindole) | [1] |
| 234-237 °C (5-Methoxy-6-azaindole-2-carboxylic acid) | [5] | ||
| Solubility | Experimentally Determined | Methoxy group enhances solubility (General observation) | [1] |
| Calculated LogP | Predicted: ~1.5 - 2.5 | N/A | |
| pKa | Experimentally Determined | N/A |
Protocol: Melting Point Determination
Causality: A sharp, well-defined melting point range (< 2 °C) is a primary indicator of high crystalline purity. Broad ranges often suggest the presence of impurities or multiple polymorphs.
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a calibrated digital melting point apparatus.
-
Heat at a rate of 10-20 °C/min for an initial rapid scan.
-
Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) near the observed melting temperature to determine the precise range.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Causality: Understanding a compound's solubility in aqueous buffer at physiological pH is critical for designing relevant biological assays and predicting oral absorption.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the compound to a known volume of the buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid is transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. The choice of a C18 column provides excellent separation for moderately polar compounds, while a gradient elution ensures that both the main analyte and any potential impurities with different polarities are resolved.
Caption: Standard reverse-phase HPLC workflow for purity analysis.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, a singlet for the methoxy group (~4.0 ppm), a quartet for the ethyl ester's -CH₂- group (~4.4 ppm), and a triplet for the ethyl ester's -CH₃ group (~1.4 ppm). The pyrrole N-H proton will appear as a broad singlet at a downfield shift (>11 ppm).[6]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester (~160-165 ppm) and the aromatic carbons, with the carbon attached to the methoxy group appearing at a characteristic upfield shift.[7][8]
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 221.2. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical mass.
-
Conclusion
5-Methoxy-6-azaindole-2-ethylcarboxylate is a valuable and versatile intermediate for drug discovery. While public data on this specific molecule is limited, a robust characterization profile can be confidently established using the synthesis and analysis framework detailed in this guide. By adhering to these self-validating protocols, researchers can ensure the quality and reproducibility of their starting materials, thereby building a solid foundation for subsequent medicinal chemistry campaigns. The insights and methodologies presented here are designed to empower scientists to fully leverage the potential of this promising chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buy 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester [smolecule.com]
- 4. 6-Methoxy-5-azaindole-2-carboxylic acid ethyl ester CAS#: 1260386-59-1 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. spectrabase.com [spectrabase.com]
Introduction: Resolving the Identity of CAS 3469-63-4
An In-Depth Technical Guide to the Structure Elucidation of 3,3'-Diindolylmethane (DIM)
The Chemical Abstracts Service (CAS) registry number 3469-63-4 has been associated with more than one chemical entity in various databases. However, the preponderance of scientific literature and detailed analytical data points towards its primary and most significant association with 3,3'-Diindolylmethane (DIM).[1][2][3][4][5] This guide will, therefore, focus on the comprehensive structure elucidation of DIM, a molecule of significant interest in the fields of pharmacology and drug development.[6][7][8]
DIM is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.[9][10] Its potential as an antineoplastic agent has made the unambiguous confirmation of its structure a critical endeavor for researchers.[6][11] This guide provides a detailed walkthrough of the analytical methodologies employed to confirm the structure of DIM, framed from the perspective of experimental design and data interpretation.
The Foundational Step: Synthesis as the First Clue to Structure
Understanding the synthesis of a compound provides the initial hypothesis for its structure. The most common and direct route to DIM is the acid-catalyzed dimerization of its precursor, indole-3-carbinol (I3C).[9] This reaction mimics the natural formation of DIM in the stomach's acidic environment.[9]
The proposed reaction mechanism involves the protonation of the hydroxyl group of I3C, followed by the loss of water to form a resonance-stabilized carbocation. This electrophile is then attacked by a second molecule of I3C at the electron-rich C3 position of the indole ring, leading to the formation of DIM.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis and purification of 3,3'-Diindolylmethane.
Experimental Protocol: Acid-Catalyzed Dimerization of Indole-3-Carbinol
This protocol outlines a standard laboratory procedure for the synthesis of DIM.
-
Dissolution: Dissolve Indole-3-carbinol in a suitable organic solvent, such as ethyl acetate.[9]
-
Catalysis: Introduce an aqueous acid catalyst, for example, 0.5 M citric acid, to the solution to initiate the dimerization.[9]
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution to neutralize the acid, and again with water.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude product.[9]
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of ethyl acetate and ethanol, to obtain pure, crystalline DIM.[12]
Multi-faceted Analytical Approach for Structure Confirmation
The elucidation of DIM's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methods. This approach ensures a high degree of confidence in the final structural assignment.
Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
-
Rationale for Experimental Choice: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques well-suited for a molecule like DIM, minimizing in-source fragmentation and providing a clear molecular ion peak.[13][14]
-
Data Interpretation:
-
The mass spectrum of DIM shows a prominent protonated molecular ion [M+H]⁺ at m/z 247.1.[13][14] This corresponds to the calculated molecular formula of C₁₇H₁₄N₂ (molecular weight 246.31 g/mol ).[6][11]
-
Tandem MS (MS/MS) experiments on the [M+H]⁺ ion reveal a characteristic fragmentation pattern, with a major fragment ion at m/z 130.1.[13][14] This corresponds to the cleavage of the methylene bridge, resulting in the formation of the stable indolyl-methyl cation.
-
| Ion | m/z (Observed) | Proposed Structure |
| [M+H]⁺ | 247.1 | Protonated 3,3'-Diindolylmethane |
| Fragment | 130.1 | Indolyl-methyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is crucial for establishing connectivity.
-
Rationale for Experimental Choice: High-field NMR (e.g., 600 MHz) is employed to achieve optimal resolution of the signals, particularly in the aromatic region.[15] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for DIM.[15]
-
¹H NMR Data Interpretation:
-
The spectrum shows a characteristic singlet for the methylene bridge protons (CH₂).
-
Multiple signals in the aromatic region correspond to the protons on the two indole rings.
-
A broad singlet for the N-H protons of the indole rings is also observed.
-
-
¹³C NMR Data Interpretation:
-
The spectrum displays a signal for the methylene carbon.
-
Several distinct signals in the downfield region correspond to the different carbon atoms of the indole rings, confirming the presence of two symmetric indole moieties.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Rationale for Experimental Choice: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[6]
-
Data Interpretation:
-
A characteristic absorption band for the N-H stretching vibration of the indole rings is observed.
-
Multiple bands in the aromatic region are indicative of C-H and C=C stretching vibrations within the indole rings.
-
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure by determining the precise spatial arrangement of atoms in the crystalline state.
-
Rationale for Experimental Choice: Growing a high-quality single crystal of DIM is a prerequisite for this technique.
-
Data Interpretation:
-
X-ray diffraction studies have confirmed that DIM can exist in different polymorphic forms.[16]
-
One common form crystallizes in the monoclinic system with the space group C2/c.[16]
-
The crystal structure reveals a twisted conformation where the two indole rings are not coplanar.[16] This analysis provides definitive evidence for the connectivity of the two indole rings through a central methylene bridge.
-
Logical Flow of Structure Elucidation
Caption: Integrated approach to the structure elucidation of 3,3'-Diindolylmethane.
Conclusion
The structure of 3,3'-Diindolylmethane (DIM), a compound of significant interest in medicinal chemistry, has been unequivocally established through a combination of synthesis and a suite of powerful analytical techniques. The convergence of data from mass spectrometry, NMR and IR spectroscopy, and single-crystal X-ray diffraction provides a self-validating system that confirms the identity of DIM as two indole rings linked at their C3 positions by a methylene bridge. This rigorous characterization is fundamental for its further development and application in research and as a potential therapeutic agent.
References
- 1. targetmol.cn [targetmol.cn]
- 2. targetmol.com [targetmol.com]
- 3. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE | 3469-63-4 [chemicalbook.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 3469-63-4(Ethyl 5-methoxy-1H-pyrrolo2,3-cpyridine-2-carboxylate) | Kuujia.com [nl.kuujia.com]
- 6. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Spectroscopic Guide to Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a 6-azaindole derivative, its structural elucidation relies on a combination of modern spectroscopic techniques. This document offers a comprehensive examination of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, grounded in established principles of spectroscopic interpretation for heterocyclic systems.
Molecular Structure and Key Features
This compound possesses a bicyclic aromatic core, the 1H-pyrrolo[2,3-c]pyridine (or 6-azaindole) scaffold. This structure is characterized by a fusion of a pyridine and a pyrrole ring. The key functional groups that will be evident in the spectroscopic analysis are the ethyl ester, the methoxy group, the pyrrole N-H, and the aromatic protons of the bicyclic system.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern of the aromatic rings and confirming the presence of the ethyl and methoxy groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the heteroatoms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N1-H (pyrrole) |
| ~8.0 | s | 1H | H4 |
| ~7.2 | s | 1H | H7 |
| ~7.0 | s | 1H | H3 |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 3.90 | s | 3H | -OCH₃ |
| 1.35 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
-
N1-H Proton: The pyrrole N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the DMSO solvent. It will likely appear as a broad singlet at a downfield chemical shift, characteristic of N-H protons in azaindoles.
-
Aromatic Protons: The protons on the bicyclic ring system (H3, H4, and H7) will appear in the aromatic region. Their precise chemical shifts and coupling patterns are dictated by the electronic environment. In this case, they are predicted to be singlets due to the substitution pattern, though small long-range couplings may be observed at higher resolution. The H4 proton is adjacent to the pyridine nitrogen, leading to a downfield shift. The H7 proton is also influenced by the pyridine nitrogen. The H3 proton is on the electron-rich pyrrole ring.
-
Ethyl Ester Protons: The ethyl group will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz. The methylene protons are deshielded by the adjacent oxygen atom.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet in the upfield region of the aromatic spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C=O (ester) |
| ~155.0 | C5 |
| ~145.0 | C7a |
| ~140.0 | C4 |
| ~130.0 | C2 |
| ~120.0 | C3a |
| ~110.0 | C7 |
| ~105.0 | C3 |
| ~61.0 | -OCH₂CH₃ |
| ~56.0 | -OCH₃ |
| ~14.5 | -OCH₂CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the substituents. Carbons attached to heteroatoms (C5, C7a) will be significantly downfield.
-
Aliphatic Carbons: The carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correct, and reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 191 | [M - C₂H₅]⁺ |
| 175 | [M - OC₂H₅]⁺ |
| 147 | [M - COOC₂H₅]⁺ |
Interpretation and Rationale:
The molecular ion peak [M]⁺ is expected at m/z 220, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₃). Common fragmentation pathways for ethyl esters involve the loss of the ethoxy radical (-OC₂H₅) or the entire ethyl group (-C₂H₅). Further fragmentation can occur through the loss of the carboethoxy group (-COOC₂H₅).
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-300.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the molecular structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch (pyrrole) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C and C=N stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (ester and ether) |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring, with the broadening due to hydrogen bonding.
-
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and methoxy groups.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
Aromatic Stretches: Absorptions in the 1620 cm⁻¹ region are typical for the C=C and C=N stretching vibrations within the aromatic bicyclic system.
-
C-O Stretches: Strong absorptions around 1250 cm⁻¹ are expected for the C-O stretching vibrations of the ester and the methoxy ether group.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are mutually consistent and align with the known spectroscopic behavior of related 6-azaindole derivatives. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds.
Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-methoxy-6-azaindole-2-carboxylate
Abstract
Introduction: The Significance of the Azaindole Scaffold
The azaindole scaffold is a privileged structure in medicinal chemistry, primarily because it acts as a bioisostere of indole.[1][4] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly modulate the compound's physicochemical properties. This includes alterations in hydrogen bonding capacity, polarity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, in particular, has been incorporated into a variety of biologically active molecules, including kinase inhibitors.[3] The addition of a methoxy group at the 5-position and a carboxylate group at the 2-position, as in the title compound, offers further opportunities for molecular interactions and synthetic derivatization.
Accurate interpretation of NMR spectra is a critical step in the drug discovery pipeline, ensuring the correct molecule has been synthesized before proceeding with costly biological assays. This guide will walk through the predicted ¹H and ¹³C NMR spectra of 5-methoxy-6-azaindole-2-carboxylate, explaining the rationale behind the chemical shift assignments and coupling patterns.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The predicted ¹H NMR spectrum of 5-methoxy-6-azaindole-2-carboxylate is expected to display distinct signals for each of the non-equivalent protons in the molecule. The analysis below is based on the influence of the heterocyclic core, the electron-donating methoxy group, and the electron-withdrawing carboxylate group. The numbering convention used for the azaindole ring is illustrated below.
Caption: Numbering of the 6-azaindole core.
Table 1: Predicted ¹H NMR Spectral Data for 5-methoxy-6-azaindole-2-carboxylate (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (N1-H) | 11.5 - 12.5 | br s | - | The acidic proton of the pyrrole nitrogen is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| COOH | 12.0 - 13.0 | br s | - | The carboxylic acid proton is also highly deshielded and often exchanges, leading to a broad signal. |
| H4 | 8.0 - 8.2 | s | - | This proton is on the pyridine ring, adjacent to the nitrogen atom (N6) and is expected to be significantly deshielded. The methoxy group at C5 will have a minor influence. |
| H7 | 7.8 - 8.0 | s | - | This proton is also on the pyridine ring and is deshielded due to the aromatic system and the adjacent nitrogen. |
| H3 | 7.0 - 7.2 | s | ~1.0-2.0 | This proton is on the electron-rich pyrrole ring. The adjacent C2-carboxylate group is electron-withdrawing, causing a downfield shift compared to unsubstituted azaindole. A small coupling to the N1-H may be observed. |
| OCH₃ | 3.9 - 4.1 | s | - | Methoxy group protons typically appear as a sharp singlet in this region. |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H4, H7, H3): The protons on the heterocyclic rings reside in an aromatic environment, leading to chemical shifts in the downfield region (typically > 6.5 ppm). The exact position is influenced by the electron density of the ring and the electronic effects of the substituents.
-
Influence of the Pyridine Nitrogen (N6): The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the adjacent protons (H4 and H7), shifting them further downfield.
-
Effect of the Methoxy Group (-OCH₃): The methoxy group at the C5 position is an electron-donating group through resonance. This increases the electron density on the pyridine ring, particularly at the ortho and para positions. This effect would slightly shield H4.
-
Effect of the Carboxylate Group (-COOH): The carboxylate group at the C2 position is electron-withdrawing, which decreases the electron density in the pyrrole ring. This deshielding effect will cause the H3 proton to appear at a lower field than it would in an unsubstituted azaindole.
-
NH and OH Protons: The protons on the pyrrole nitrogen and the carboxylic acid are acidic and their chemical shifts are highly sensitive to the solvent, temperature, and concentration due to hydrogen bonding. They often appear as broad signals.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for 5-methoxy-6-azaindole-2-carboxylate (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylate) | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| C5 | 155 - 160 | This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift (ipso-effect). |
| C7a | 145 - 150 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both aromatic systems. |
| C4 | 135 - 140 | This carbon is on the pyridine ring and adjacent to the nitrogen, leading to a downfield shift. |
| C2 | 130 - 135 | Attached to the electron-withdrawing carboxylate group, this carbon is deshielded. |
| C7 | 120 - 125 | A carbon on the pyridine ring, its chemical shift is typical for aromatic carbons in this environment. |
| C3a | 115 - 120 | A quaternary carbon at the ring junction, shielded compared to C7a. |
| C3 | 105 - 110 | This carbon is on the electron-rich pyrrole ring, but is deshielded by the adjacent C2-carboxylate. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group typically resonates in this region. |
Key Factors Influencing ¹³C Chemical Shifts:
-
Hybridization: All aromatic carbons are sp² hybridized and appear in the downfield region of the spectrum (typically 100-160 ppm).
-
Electronegativity: The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and carboxylate groups influence the chemical shifts of the carbons they are attached to and their neighbors.
-
Substituent Effects: The electron-donating methoxy group causes a significant downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho and para carbons. The electron-withdrawing carboxylate group deshields the attached carbon (C2).
Experimental Protocols: A Guide to Data Acquisition
For researchers synthesizing 5-methoxy-6-azaindole-2-carboxylate, the following protocols provide a starting point for acquiring high-quality NMR data.
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified solid 5-methoxy-6-azaindole-2-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for this type of molecule due to its high polarity, which aids in dissolving the carboxylic acid and allows for the observation of exchangeable protons (NH and OH).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to achieve complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
Caption: Experimental workflow for NMR sample preparation.
4.2. NMR Data Acquisition Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-14 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
-
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify adjacent protons in the spin systems of the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.
Caption: Key 2D NMR correlations for structural assignment.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-methoxy-6-azaindole-2-carboxylate. By understanding the fundamental principles of NMR and the electronic effects of the various functional groups on the azaindole core, researchers can confidently approach the structural elucidation of this and related novel compounds. The provided experimental protocols and discussion of advanced NMR techniques serve as a practical resource for obtaining and interpreting high-quality spectral data, a crucial step in advancing drug discovery and development programs.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Pharmacophore: A Technical Guide to the Biological Potential of Pyrrolo[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine scaffold, a compelling isostere of purine, has emerged from the crucible of medicinal chemistry as a privileged pharmacophore with exceptional versatility. Its inherent molecular features, including polarity and the capacity for crucial hydrogen bonding, render it an ideal framework for engaging a multitude of biological targets. This technical guide provides a comprehensive exploration of the burgeoning biological potential of pyrrolo[2,3-c]pyridine derivatives, moving beyond a mere recitation of findings to offer a Senior Application Scientist's perspective on the strategic design, mechanistic underpinnings, and practical application of these compounds in modern drug discovery. We will dissect key therapeutic areas where this scaffold is making significant inroads—oncology, neurodegenerative diseases, and inflammatory conditions—supported by detailed experimental protocols, illustrative signaling pathways, and a curated analysis of structure-activity relationships.
The Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[2,3-c]pyridine (or 6-azaindole) core creates a unique electronic and structural landscape. This arrangement allows for a diverse array of chemical modifications at multiple positions, providing a rich canvas for medicinal chemists to tailor compounds with high affinity and selectivity for specific biological targets. The nitrogen atom in the pyridine ring enhances water solubility and the ability to permeate cellular membranes, crucial properties for bioavailability.[1]
The synthesis of the pyrrolo[2,3-c]pyridine core has been the subject of extensive research, with numerous methodologies developed to enable the construction of diverse derivative libraries.[1][2] Common strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The versatility in synthetic approaches is a key enabler for the exploration of the vast chemical space around this scaffold.
Therapeutic Frontiers of Pyrrolo[2,3-c]pyridine Derivatives
The true measure of a pharmacophore's value lies in its therapeutic applicability. Pyrrolo[2,3-c]pyridine derivatives have demonstrated significant promise across a spectrum of diseases, a testament to their ability to interact with a wide range of biomolecules.
Oncology: A Multi-pronged Assault on Cancer
The fight against cancer is a primary arena where pyrrolo[2,3-c]pyridine derivatives have shown remarkable potential, acting through diverse mechanisms to inhibit tumor growth and survival.
The pyrrolo[2,3-d]pyrimidine nucleus, an isomer of pyrrolo[2,3-c]pyridine, is a known deaza-isostere of adenine, the core component of ATP.[3] This structural mimicry makes pyrrolopyridine scaffolds ideal candidates for ATP-competitive kinase inhibitors. Numerous derivatives have been developed that target various kinases implicated in cancer progression.[1][2][3]
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in tumor development.[4] Certain 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent FAK inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[4]
FMS Kinase (CSF-1R) Inhibition: FMS kinase is over-expressed in several cancers, including ovarian, prostate, and breast cancer.[5] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors, exhibiting strong antiproliferative effects against these cancer cell lines.[5]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key colorectal oncogene.[6] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, which can indirectly inhibit β-catenin activity and downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[6] Another selective CDK8 inhibitor based on the pyrrolo[2,3-b]pyridine scaffold has shown therapeutic potential in a mouse model of psoriasis, highlighting its anti-inflammatory activity.[7]
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: While primarily associated with Parkinson's disease, LRRK2 is also a target of interest in other conditions. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent LRRK2 inhibitors.[8]
Dual JAK/HDAC Inhibition: To overcome resistance to histone deacetylase (HDAC) inhibitors in solid tumors, pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent dual inhibitors of Janus kinases (JAK) and HDACs.[9] These compounds have shown promise in treating triple-negative breast cancer.[9]
Illustrative Signaling Pathway: CDK8 Inhibition in Colorectal Cancer
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Cornerstone Scaffold for Modern Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, valued for its role as a bioisostere of indole and its versatile biological activity. This technical guide provides an in-depth analysis of a key derivative, Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, from the perspective of a Senior Application Scientist. We will explore its physicochemical properties, detail a robust synthetic pathway, and elucidate its critical role as a foundational building block for the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery
The fusion of a pyrrole and a pyridine ring gives rise to a class of compounds known as pyrrolopyridines, or azaindoles. These heterocycles have garnered significant interest from the medicinal chemistry community due to their structural similarity to the endogenous indole nucleus found in molecules like tryptophan and serotonin. The strategic replacement of a carbon atom in the benzene portion of an indole with a nitrogen atom creates an azaindole, a modification that can profoundly and beneficially alter a molecule's pharmacological profile. This change can enhance solubility, introduce a hydrogen bond acceptor to modulate target engagement, and fine-tune electronic properties, making azaindoles a superior scaffold in many drug design contexts.
The pyrrolo[2,3-c]pyridine isomer (6-azaindole) is particularly noteworthy. Its derivatives have demonstrated a wide spectrum of biological activities, serving as core components in compounds designed to treat neurological disorders, cancer, and inflammatory conditions.[1][2] The versatility of this scaffold makes it a high-value starting point for the synthesis of extensive and diverse compound libraries.
Caption: The six structural isomers of pyrrolopyridine, highlighting the focus of this guide.
Physicochemical Profile of this compound
This compound (CAS: 3469-63-4) is a crystalline solid that serves as an ideal starting material for further chemical elaboration.[3][4] Its physicochemical properties are well-suited for drug discovery, balancing lipophilicity and polarity, which are key determinants of a compound's pharmacokinetic profile. The methoxy group provides a metabolic soft spot and can be used to modulate potency and selectivity, while the ethyl ester is a versatile handle for conversion into other functional groups, most commonly the corresponding carboxylic acid and subsequent amides.
| Property | Value | Source |
| CAS Number | 3469-63-4 | [3][5] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.23 g/mol | [3] |
| Predicted XLogP3 | 1.5 | [6][7] |
| Predicted Polar Surface Area | 66.9 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Note: Predicted values are based on the closely related carboxylic acid and parent heterocycle. |
Synthesis and Chemical Reactivity
The construction of the 6-azaindole core is a well-established process in organic chemistry. One of the most efficient and widely used methods is the Leimgruber-Batcho indole synthesis, adapted for azaindoles, which involves the reductive cyclization of a β-nitrovinyl intermediate. A common variant involves the condensation of a nitropyridine with an oxalate ester.[2]
Recommended Synthetic Protocol
This protocol describes a two-step synthesis starting from a commercially available substituted nitropyridine. The causality behind this choice is its reliability and scalability. The initial condensation creates the carbon framework, and the subsequent reductive cyclization, often using iron in acetic acid, is a robust and cost-effective method for forming the pyrrole ring.
Step 1: Condensation of 4-Chloro-5-methoxy-3-nitropyridine with Diethyl Oxalate
-
To a solution of potassium ethoxide (1.2 equivalents) in anhydrous ethanol at 0°C, add diethyl oxalate (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 4-chloro-5-methoxy-3-nitropyridine (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and ethanol (1:1 v/v).
-
Heat the solution to 80°C.
-
Add iron powder (5.0 equivalents) portion-wise over 30 minutes, maintaining the temperature. The exothermic reaction must be controlled.
-
Stir the reaction mixture at 80°C for 2-3 hours until the reaction is complete (monitored by LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Synthetic Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target compound.
Application in Medicinal Chemistry: A Kinase Inhibitor Case Study
The true value of this compound lies in its role as a versatile intermediate for creating high-value therapeutic agents. The pyrrolopyridine core is a proven "hinge-binder" for many protein kinases, making it a staple in oncology and immunology drug discovery.
From Intermediate to Potent Inhibitor
The most common synthetic transformation involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This sequence is foundational for building libraries of potential kinase inhibitors, where the amine fragment (often termed the "solubility tail" or "selectivity element") can be systematically varied to optimize the drug's properties.
While specific examples using the 5-methoxy-[2,3-c] isomer are often proprietary, the strategy is well-documented for closely related isomers like the pyrrolo[2,3-b]pyridine core used in developing Phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8][9]
Synthetic Strategy:
-
Saponification: The ethyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a THF/water mixture.
-
Amide Coupling: The resulting carboxylic acid is coupled with a selected primary or secondary amine using a standard peptide coupling reagent like T3P (Propylphosphonic Anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Structure-Activity Relationship (SAR) Insights
The goal of medicinal chemistry is to establish a clear SAR, linking structural changes to biological activity. The table below, adapted from studies on the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as PDE4B inhibitors, illustrates the principles of this process.[8] The R-group, introduced via amide coupling, is varied to probe the target's binding pocket.
| Compound ID | R-Group (Amide) | PDE4B IC₅₀ (µM) | Selectivity (PDE4B vs. PDE4D) |
| 11a | Cyclopentyl | 0.48 | ~10-fold |
| 11b | 4-Fluorophenyl | 0.25 | ~20-fold |
| 11c | Pyridin-3-yl | 0.11 | >50-fold |
| 11h | 3,4-Dichlorophenyl | 0.09 | >100-fold |
This data demonstrates how systematic modification of the amide portion, a direct downstream product of our title compound, can dramatically improve potency and selectivity, guiding the design of a clinical candidate.
Mechanism of Action: Targeting Kinase Signaling
Many cancers are driven by aberrant signaling from receptor tyrosine kinases like FGFR. Inhibitors based on the pyrrolopyridine scaffold function by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrrolopyridine-based drug.
Future Perspectives and Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the discovery of next-generation medicines. Its robust synthesis and versatile functional handles ensure its continued relevance in medicinal chemistry. Future work will likely focus on leveraging this scaffold to develop inhibitors for novel kinase targets, as well as exploring its potential in other therapeutic areas such as neurodegeneration and virology. The logical, structure-based design principles demonstrated herein provide a clear roadmap for any research organization aiming to build a competitive drug discovery pipeline founded on this potent heterocyclic core.
References
- 1. (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol [myskinrecipes.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. This compound [allbiopharm.com]
- 4. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE | 3469-63-4 [chemicalbook.com]
- 5. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE | CAS 3469-63-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C9H8N2O3 | CID 17750419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-methoxy-1H-pyrrolo(2,3-c)pyridine | C8H8N2O | CID 641092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Strategic Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pyrrolo[2,3-c]pyridine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to an intensified focus on heterocyclic compounds. Among these, the pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing bicyclic heteroaromatic system, has emerged as a privileged structure. Its unique electronic properties and three-dimensional arrangement allow for diverse interactions with biological targets, making it a cornerstone in the design of innovative drug candidates. This guide delves into the utility of a key derivative, Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, as a versatile building block in contemporary drug discovery programs.
The strategic incorporation of the 5-methoxy and 2-ethoxycarbonyl groups on the pyrrolo[2,3-c]pyridine core provides synthetic chemists with crucial handles for molecular elaboration. These functional groups not only influence the molecule's reactivity but also offer opportunities for forging new bonds and introducing pharmacophoric features. Consequently, this building block has been instrumental in the synthesis of compounds targeting a spectrum of diseases, from cancer to inflammatory disorders.[1][2][3]
This document serves as a comprehensive technical resource, providing insights into the chemical properties, synthesis, and reactivity of this compound. Furthermore, it will explore its application in the synthesis of biologically active molecules, supported by detailed experimental protocols and mechanistic considerations.
I. Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a solid at room temperature with a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol .[4][5]
| Property | Value | Reference |
| CAS Number | 3469-63-4 | [4][5][6][7] |
| Molecular Formula | C11H12N2O3 | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
The structural integrity of this building block is routinely confirmed by a suite of spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation, representative characteristics are well-documented.[8] Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for quality control and for monitoring the progress of reactions involving this scaffold.
II. Synthesis of the Core Scaffold: A Strategic Overview
The synthesis of this compound often involves multi-step sequences starting from readily available pyridine derivatives. A common and effective strategy is the condensation of a substituted nitropyridine with diethyl oxalate, followed by a reductive cyclization.[9] This approach provides a reliable route to the desired pyrrolopyridine core.
The choice of reagents and reaction conditions is critical to maximize yield and purity. For instance, the reductive cyclization can be achieved using various reducing agents, with the selection often dictated by the substrate's functional group tolerance and the desired reaction scale.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of the title compound. Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Condensation of 2-methoxy-3-nitropyridine with Diethyl Oxalate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, add 2-methoxy-3-nitropyridine at 0 °C.
-
Slowly add diethyl oxalate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude condensation product.
Step 2: Reductive Cyclization
-
Dissolve the crude product from the previous step in a suitable solvent, such as acetic acid or ethanol.
-
Add a reducing agent (e.g., iron powder, zinc dust, or catalytic hydrogenation with Pd/C) in portions.
-
Heat the reaction mixture to a temperature appropriate for the chosen reducing agent and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid catalyst or unreacted metal.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.
III. Reactivity and Synthetic Utility: A Gateway to Complexity
The true value of this compound lies in its versatile reactivity, which allows for the strategic elaboration of the core structure. The key reactive sites are the pyrrole nitrogen, the ester functionality, and the aromatic rings.
Caption: Key reaction pathways for functionalizing the core scaffold.
N-Functionalization of the Pyrrole Ring
The pyrrole nitrogen is readily functionalized through N-alkylation or N-arylation reactions. This allows for the introduction of various substituents that can modulate the compound's steric and electronic properties, as well as its pharmacokinetic profile.
Modification of the Ester Group
The ethyl ester at the 2-position is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.[10] This amide bond formation is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR).
Cross-Coupling Reactions
While the parent molecule is not directly amenable to cross-coupling, halogenation of the pyrrolopyridine ring system provides substrates for powerful C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are invaluable for constructing complex molecular architectures.
IV. Applications in Drug Discovery: Case Studies
The pyrrolo[2,3-c]pyridine scaffold is a key component in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolo[2,3-c]pyridine core has been successfully employed in the design of potent and selective kinase inhibitors. For example, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against Focal Adhesion Kinase (FAK).[2] Similarly, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase.[1]
Anti-inflammatory Agents
The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Carboxamide derivatives of this scaffold have demonstrated potent PDE4B inhibition and have shown promise in cellular assays for inhibiting pro-inflammatory cytokine release.[10]
Anticancer Agents
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors, demonstrating potent anticancer activities by disrupting tubulin polymerization.[3][11]
V. Conclusion and Future Perspectives
This compound is a high-value building block that provides a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. Its well-defined reactivity and the strategic placement of functional groups offer medicinal chemists a powerful tool to explore new chemical space and design next-generation therapeutics.
The continued exploration of novel synthetic methodologies to access and functionalize the pyrrolo[2,3-c]pyridine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatility of this heterocyclic scaffold will ensure its enduring relevance in the field of drug discovery.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound [allbiopharm.com]
- 5. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE | 3469-63-4 [chemicalbook.com]
- 6. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE | CAS 3469-63-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 8. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE(3469-63-4) 1H NMR spectrum [chemicalbook.com]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Ascendance of Pyrrolo[2,3-c]pyridines: A Technical Guide to a Privileged Pharmacophore in Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged from the vast landscape of heterocyclic chemistry as a "privileged scaffold" of profound significance in modern medicinal chemistry. Its unique electronic properties and structural resemblance to the endogenous indole nucleus have positioned it as a cornerstone in the design of highly selective and potent therapeutic agents. This guide provides an in-depth exploration of the pyrrolo[2,3-c]pyridine core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale behind its use, delve into robust synthetic methodologies, analyze its role in targeting key pathological pathways, and present a case study on the development of a landmark drug. Our objective is to furnish the scientific community with a comprehensive technical resource that not only informs but also inspires future innovation in drug discovery programs centered on this versatile pharmacophore.
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold
The indole ring system is a ubiquitous feature in a multitude of biologically active natural products and synthetic drugs. However, its metabolic liabilities and potential for off-target activities have driven the exploration of bioisosteric replacements. The pyrrolo[2,3-c]pyridine scaffold is an exemplary bioisostere of indole, where a nitrogen atom replaces the C6-H group of the benzene ring.[1][2] This seemingly subtle modification imparts a cascade of advantageous physicochemical properties:
-
Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen alters the molecule's pKa, lipophilicity (LogP), and polar surface area (tPSA).[2] This allows for fine-tuning of pharmacokinetic properties, such as solubility and membrane permeability, which are critical for oral bioavailability and overall drug-likeness.
-
Enhanced Target Engagement: The pyridine nitrogen introduces a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] This can lead to enhanced binding affinity and selectivity, particularly within the ATP-binding sites of kinases, where hydrogen bonding plays a pivotal role.[1]
-
Metabolic Stability: The replacement of a carbon atom with a nitrogen can block sites of oxidative metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.
These advantageous properties have led to the widespread use of the pyrrolo[2,3-c]pyridine core in the development of kinase inhibitors, antiproliferative agents, and potential treatments for a range of diseases including cancer, autoimmune disorders, and viral infections.[3][4][5]
Synthetic Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Core
The construction of the 6-azaindole scaffold is a key challenge in the synthesis of these pharmacologically active molecules. Several robust and versatile synthetic strategies have been developed, broadly categorized into the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa.[6]
Key Synthetic Methodologies
Modern synthetic organic chemistry offers a powerful toolkit for the construction of the pyrrolo[2,3-c]pyridine core. Palladium-catalyzed cross-coupling reactions are particularly prominent due to their efficiency and functional group tolerance.
-
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an appropriately substituted aminopyridine with an alkyne. It allows for the direct formation of substituted pyrrolo[2,3-c]pyridines in a single step. The versatility of this reaction allows for the introduction of a wide range of substituents on the pyrrole ring.[7][8]
-
Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with a halogenated aminopyridine, followed by an intramolecular cyclization, is another widely used strategy. This approach offers a high degree of control over the substitution pattern of the final product.[6][9]
-
Buchwald-Hartwig Amination: This reaction is instrumental in forming C-N bonds and can be employed in cascade reactions to construct the pyrrolo[2,3-c]pyridine ring system from amino-o-bromopyridines and alkenyl bromides.[10][11]
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrrolo[2,3-c]pyridine.
Caption: Generalized workflow for pyrrolo[2,3-c]pyridine synthesis.
Exemplary Experimental Protocol: Synthesis of a 2,3-Disubstituted 6-Azaindole via Larock Heteroannulation
The following protocol is a representative example of a Larock indole synthesis adapted for the preparation of a pyrrolo[2,3-c]pyridine derivative. This self-validating system includes specific reagents and conditions that have been demonstrated to be effective.
Step 1: Reaction Setup
-
To a flame-dried Schlenk tube, add 3-amino-4-iodopyridine (1.0 mmol), the desired disubstituted alkyne (2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and triphenylphosphine (PPh₃, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
Step 2: Addition of Reagents
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol) and lithium chloride (LiCl, 1.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
Step 3: Reaction Execution
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine.
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Pyrrolo[2,3-c]pyridines as Potent Kinase Inhibitors
A significant application of the pyrrolo[2,3-c]pyridine scaffold is in the development of kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. The pyrrolo[2,3-c]pyridine core can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity.
Case Study: Deucravacitinib (BMS-986165) - A Selective TYK2 Inhibitor
A landmark example of a pyrrolo[2,3-c]pyridine-based drug is Deucravacitinib (BMS-986165), a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2).[12][13] TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokine signaling, particularly for IL-12, IL-23, and Type I interferons.[4][14] These cytokines are central to the pathogenesis of several autoimmune diseases, including psoriasis.[13]
Mechanism of Action: Deucravacitinib exhibits a unique allosteric mechanism of inhibition. Instead of competing with ATP in the catalytic (JH1) domain, it binds to the regulatory pseudokinase (JH2) domain of TYK2.[15][16] This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation. This allosteric inhibition is key to its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), thereby minimizing off-target effects associated with less selective pan-JAK inhibitors.[13][16]
The Role of Deuteration: A critical innovation in the design of Deucravacitinib was the incorporation of a deuterated methyl amide group (CD₃).[15] This strategic deuteration blocks a key metabolic pathway involving N-demethylation, which would otherwise produce a less selective primary amide metabolite. This "deuterium switcheroo" enhances the drug's metabolic stability and maintains its highly selective pharmacological profile.[5][15]
The TYK2 Signaling Pathway
The therapeutic rationale for TYK2 inhibition lies in its central role in the JAK-STAT signaling pathway. The following diagram illustrates the role of TYK2 in mediating pro-inflammatory cytokine signaling.
Caption: TYK2's role in the JAK-STAT signaling pathway and its inhibition by Deucravacitinib.
Biological Activity of Pyrrolo[2,3-c]pyridine Derivatives
The versatility of the pyrrolo[2,3-c]pyridine scaffold has been demonstrated in its application as an inhibitor for a range of kinases beyond TYK2. The following table summarizes the inhibitory activity of selected pyrrolo[2,3-c]pyridine and related azaindole derivatives against various kinase targets.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | [2] |
| Pyrrolo[2,3-b]pyridine | c-Met | 1.68 | [17] |
| Pyrrolo[2,3-d]pyrimidine | Aurora A | 8 | [18] |
| Pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | [19] |
| Pyrrolo[2,3-c]pyridine | TYK2 (Deucravacitinib) | ~1 (binding affinity) | [12] |
Conclusion and Future Perspectives
The pyrrolo[2,3-c]pyridine scaffold has firmly established itself as a pharmacophore of exceptional value in contemporary drug discovery. Its ability to serve as a bioisosteric replacement for indole, coupled with its advantageous physicochemical properties and capacity for strong, selective target engagement, underpins its success. The development of Deucravacitinib serves as a powerful testament to the potential of this core, showcasing how rational drug design, including innovative strategies like allosteric inhibition and strategic deuteration, can lead to first-in-class therapeutics with improved safety and efficacy profiles.
As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the pyrrolo[2,3-c]pyridine core will undoubtedly continue to be exploited. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes will be crucial for the rapid generation of diverse compound libraries.
-
Expansion to New Targets: While kinase inhibition is a major application, the exploration of pyrrolo[2,3-c]pyridine derivatives against other target classes, such as G-protein coupled receptors (GPCRs) and enzymes involved in epigenetic regulation, holds significant promise.
-
Targeted Drug Delivery: The conjugation of pyrrolo[2,3-c]pyridine-based drugs to targeting moieties could enhance their delivery to specific tissues or cell types, further improving their therapeutic index.
References
- 1. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. scirp.org [scirp.org]
- 12. Collection - Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition - Organic Process Research & Development - Figshare [acs.figshare.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 16. drughunter.com [drughunter.com]
- 17. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Novel Kinase Inhibitors from Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the synthesis of potential kinase inhibitors utilizing Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a key starting material. The pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole, is a privileged structure in medicinal chemistry, serving as a bioisostere of purines and indoles, and is a core component of numerous kinase inhibitors. This document offers a comprehensive approach, from the underlying scientific principles to step-by-step synthetic procedures and characterization.
Introduction to the Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a well-established scaffold for ATP-competitive kinase inhibitors.[1] The structural similarity allows these compounds to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. The related pyrrolo[2,3-c]pyridine scaffold offers a similar bioisosteric advantage, providing a versatile platform for the design of novel and selective kinase inhibitors.
The starting material, this compound, provides a strategically functionalized core. The methoxy group at the 5-position can influence solubility and metabolic stability, while the ethyl ester at the 2-position serves as a versatile handle for the introduction of diverse chemical moieties to explore the kinase active site and achieve desired potency and selectivity.
Strategic Synthetic Approach
The overall strategy for synthesizing a library of potential kinase inhibitors from this compound involves two key transformations:
-
Hydrolysis of the Ethyl Ester: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid functionality is a key intermediate for subsequent amide bond formation.
-
Amide Coupling with Diverse Amines: The resulting 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is then coupled with a variety of primary and secondary amines. This allows for the introduction of a wide range of substituents, which is a common strategy in kinase inhibitor design to probe different regions of the ATP-binding site and to modulate the physicochemical properties of the final compounds.
This modular approach enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow.
Detailed Protocols
PART 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Intermediate 1)
This protocol describes the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: General Protocol for the Synthesis of Pyrrolo[2,3-c]pyridine-2-carboxamide Kinase Inhibitor Analogs
This protocol outlines the amide coupling of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with a representative amine. This procedure can be adapted for a wide range of amines.
Materials and Reagents:
-
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Intermediate 1)
-
Desired amine (e.g., 4-fluoroaniline, as a representative example)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere, add EDC (1.2-1.5 eq) and HOBt (1.2-1.5 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and a base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired pyrrolo[2,3-c]pyridine-2-carboxamide.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Caption: Detailed experimental workflow.
Data Presentation: Representative Analogs
The following table presents a hypothetical set of synthesized analogs with their corresponding inhibitory concentrations (IC₅₀) against a target kinase (e.g., a receptor tyrosine kinase) to illustrate the outcome of a typical SAR study.
| Compound ID | R Group (from Amine) | Target Kinase IC₅₀ (nM) |
| SM-1 | Phenyl | 520 |
| SM-2 | 4-Fluorophenyl | 150 |
| SM-3 | 3,4-Dichlorophenyl | 75 |
| SM-4 | Pyridin-4-yl | 210 |
| SM-5 | N-Methylbenzyl | 850 |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The pyrrolo[2,3-c]pyridine core is designed to mimic the adenine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The C2-carboxamide moiety extends towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position, by varying the amine component, can significantly impact inhibitor potency and selectivity.
-
Aromatic Amines: Coupling with various substituted anilines allows for the exploration of hydrophobic and electrostatic interactions in the pocket. For example, the introduction of electron-withdrawing groups like halogens on the phenyl ring (as in SM-2 and SM-3 ) often leads to improved potency.
-
Heterocyclic Amines: Incorporating heterocyclic amines (e.g., SM-4 ) can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced interactions with the kinase.
-
Aliphatic Amines: While often leading to lower potency (e.g., SM-5 ), aliphatic amines can be used to probe the size and shape of the binding pocket and to modulate physicochemical properties like solubility.
Conclusion and Future Directions
The synthetic strategy outlined in this guide provides a robust and versatile platform for the generation of novel kinase inhibitors based on the 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. The straightforward two-step sequence of hydrolysis followed by amide coupling allows for the rapid exploration of chemical space around the C2 position. Further optimization of the synthesized lead compounds could involve modifications at other positions of the pyrrolopyridine core, such as the N1 position of the pyrrole ring or the C4 and C6 positions of the pyridine ring, to further enhance potency, selectivity, and drug-like properties. The protocols provided herein are intended to serve as a foundation for researchers to design and synthesize the next generation of targeted kinase inhibitors.
References
Application Notes: Leveraging Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Kinase Inhibitor Discovery
Introduction: The Power of the 6-Azaindole Scaffold
In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," consistently appear in biologically active compounds across various targets. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, system is one such scaffold. Its significance stems from its structural resemblance to endogenous purines, allowing it to function as a bioisostere and effectively interact with the ATP-binding sites of many enzymes, particularly protein kinases.[1][2][3] The dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets.[4][5]
The presence of both a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine N) within the planar bicyclic structure enables potent and specific interactions, often with the hinge region of a kinase active site.[6][7] This makes azaindole derivatives an exceptionally valuable starting point for the development of targeted inhibitors.[1][4]
This guide focuses on a specific, strategically functionalized derivative: Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . We will detail its application as a versatile building block, providing robust protocols for its conversion into a diverse chemical library and subsequent screening against kinase targets. The methoxy group at the 5-position can modulate solubility and metabolic stability, while the ethyl carboxylate at the 2-position serves as a critical synthetic handle for diversification.[6]
Overview of Synthetic Strategy
The title compound is accessible through established synthetic routes. A common and effective method involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by a reductive cyclization step to form the fused pyrrolopyridine ring system.[8] This process provides a reliable source of the core scaffold for further elaboration.
Caption: General synthetic workflow for the 6-azaindole core.
Application in Kinase Inhibitor Library Synthesis
The primary utility of this compound in drug discovery is its role as a starting point for creating a library of potential inhibitors. The ethyl ester at the C2 position is readily converted into an amide, which is one of the most common and successful transformations in medicinal chemistry.[9] By coupling the scaffold with a diverse collection of amines, researchers can systematically explore the chemical space around the core, a process fundamental to establishing a Structure-Activity Relationship (SAR).
The rationale is to append various chemical motifs that can form additional interactions (hydrophobic, hydrogen bonding, electrostatic) with residues in and around the kinase ATP-binding pocket, thereby increasing both potency and selectivity.
Caption: Diversification of the core scaffold into an amide library.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Library
This two-step protocol first converts the starting ester to the corresponding carboxylic acid, which is then activated and coupled with a panel of primary or secondary amines.
Step A: Saponification to Carboxylic Acid
-
Rationale: The ethyl ester must be hydrolyzed to the free carboxylic acid to enable subsequent amide bond formation. This is a standard and high-yielding transformation.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add 1M NaOH (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 using 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[10] The product is often used in the next step without further purification.
-
Step B: Parallel Amide Coupling
-
Rationale: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. We describe a protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent that minimizes side reactions.[11][12] This protocol is suitable for parallel synthesis in a 96-well plate format.
-
Materials:
-
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (from Step A)
-
Library of diverse primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure (per reaction/well):
-
In a reaction vial or well, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.2 eq) to the mixture.
-
Seal the vessel and stir at room temperature for 4-16 hours. Monitor a representative reaction by LC-MS to determine the optimal reaction time for the library.
-
Upon completion, the crude products can be purified by preparative HPLC or other suitable chromatographic methods.
-
Protocol 2: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)
-
Rationale: This protocol provides a robust, high-throughput method to determine the inhibitory activity (IC₅₀) of the newly synthesized compounds. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[13][14] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production indicates inhibition. The signal is positively correlated with kinase activity, meaning inhibitors will reduce the luminescent signal.[15][16]
-
Materials:
-
Kinase of interest (e.g., FGFR, JAK, CDK)
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
Synthesized compound library (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells for no-inhibition (100% activity) control and wells without enzyme for background control.
-
Kinase/Substrate Addition: Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. Add 5 µL of this mixture to each well of the compound-containing plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (this time may need optimization depending on the kinase).
-
Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Data Analysis and Interpretation
The raw luminescence data is used to calculate the percent inhibition for each compound concentration. These values are then plotted against the logarithm of the compound concentration and fitted to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Example IC₅₀ Data for a Synthesized Amide Series
| Compound ID | R-Group Amine | Target Kinase IC₅₀ (nM) |
|---|---|---|
| Control | Staurosporine | 8 |
| SM-001 | Cyclohexylamine | >10,000 |
| SM-002 | Aniline | 2,500 |
| SM-003 | 4-Fluoroaniline | 850 |
| SM-004 | 3-Methoxybenzylamine | 150 |
| SM-005 | (4-Hydroxyphenyl)methanamine | 95 |
Causality: The data in Table 1 suggests a preliminary SAR. The transition from a simple aliphatic amine (SM-001 ) to an aromatic amine (SM-002 ) introduces modest activity. Adding a fluorine atom (SM-003 ) improves potency, possibly through favorable electronic interactions or by displacing water molecules in the binding pocket. The most significant gains are seen with substituted benzylamines (SM-004 , SM-005 ), indicating the presence of a deeper hydrophobic pocket that can be exploited, with the hydroxyl group of SM-005 likely forming a key hydrogen bond.
This initial SAR provides a clear, data-driven path for the next round of synthesis, focusing on further exploring substitutions on the benzylamine ring to optimize potency and selectivity.
Caption: The iterative cycle of structure-activity relationship (SAR) development.
Conclusion
This compound is not merely a chemical reagent but a strategic starting point for efficient drug discovery campaigns. Its privileged 6-azaindole core provides a validated anchor for kinase binding, while its functional handles allow for rapid and systematic exploration of chemical diversity. By employing the robust synthesis and screening protocols outlined in this guide, research teams can accelerate the identification of potent and selective lead compounds, significantly shortening the timeline of the hit-to-lead optimization process.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation | MDPI [mdpi.com]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. hepatochem.com [hepatochem.com]
- 10. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C9H8N2O3 | CID 17750419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay [promega.sg]
Application Notes and Protocols for the Synthesis of the 5-Methoxy-6-azaindole Core via Reductive Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methoxy-6-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its role as a bioisostere of indole and its presence in numerous biologically active compounds.[1][2] This document provides a detailed protocol for the synthesis of the 5-methoxy-6-azaindole core, focusing on a robust and widely applicable reductive cyclization strategy. The causality behind experimental choices, mechanistic insights, and a comprehensive, step-by-step protocol are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties.[1][3] By replacing a carbon atom in the benzene ring of an indole with a nitrogen atom, the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, can be modulated, often leading to improved pharmacokinetic profiles.[4] The 5-methoxy-6-azaindole core, in particular, is a key structural component in various pharmaceutical candidates targeting a range of therapeutic areas, including oncology and neurology.[5][6]
Traditional methods for azaindole synthesis, such as the Fischer, Bartoli, and Reissert approaches, have been employed but are often limited by harsh reaction conditions and a narrow substrate scope.[3][4] Consequently, modern synthetic methodologies, particularly those involving transition-metal catalysis, have become indispensable for the efficient construction of functionalized azaindole derivatives.[2][7][8]
This guide focuses on the reductive cyclization of a suitably substituted nitropyridine precursor, a classical yet highly effective method for the formation of the pyrrole ring of the azaindole system. This approach is valued for its operational simplicity and the ready availability of starting materials.
Synthetic Strategy: The Logic of Reductive Cyclization
The cornerstone of this protocol is the intramolecular reductive cyclization of a vinyl-substituted nitropyridine. The general strategy involves two key transformations occurring in a single pot:
-
Reduction of a Nitro Group: The nitro group ortho to the vinyl substituent is reduced to an amine.
-
Intramolecular Cyclization: The newly formed amine undergoes a spontaneous or catalyzed intramolecular cyclization onto the adjacent vinyl group to form the pyrrole ring, yielding the desired azaindole core.
The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance. Several methods are commonly employed for the reduction of aromatic nitro groups, including:
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source like ammonium formate.[9][10][11]
-
Metal-Acid Systems: A combination of a metal, such as iron or zinc, in the presence of an acid like acetic acid provides a mild and cost-effective alternative.[9][12][13][14] The iron-acetic acid system is particularly noteworthy for its low cost, non-toxicity, and functional group tolerance.[12]
This protocol will detail a common and reliable method using iron powder in acetic acid, which is well-suited for laboratory-scale synthesis and avoids the need for specialized hydrogenation equipment.
Visualizing the Reductive Cyclization Workflow
Caption: Workflow for the synthesis of the 5-methoxy-6-azaindole core.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 2-vinyl-3-nitropyridine precursor and the subsequent reductive cyclization to form the 5-methoxy-6-azaindole.
Part A: Synthesis of 5-Methoxy-4-(2-ethoxyvinyl)-3-nitropyridine
This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-5-methoxy-3-nitropyridine | N/A | 188.56 | 1.89 g | 10 mmol |
| (2-Ethoxyvinyl)borolane | N/A | 125.98 | 1.89 g | 15 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 578 mg | 0.5 mmol |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 15 mL | 30 mmol |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-5-methoxy-3-nitropyridine (1.89 g, 10 mmol), (2-ethoxyvinyl)borolane (1.89 g, 15 mmol), and Pd(PPh₃)₄ (578 mg, 0.5 mmol).
-
Add toluene (50 mL) and ethanol (10 mL) to the flask, followed by the 2M aqueous sodium carbonate solution (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-4-(2-ethoxyvinyl)-3-nitropyridine.
Part B: Reductive Cyclization to 5-Methoxy-6-azaindole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Methoxy-4-(2-ethoxyvinyl)-3-nitropyridine | N/A | 224.23 | 2.24 g | 10 mmol |
| Iron Powder (<10 micron) | 7439-89-6 | 55.85 | 2.79 g | 50 mmol |
| Glacial Acetic Acid | 64-17-5 | 60.05 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | N/A | - | ~150 mL | - |
Procedure:
-
Dissolve 5-methoxy-4-(2-ethoxyvinyl)-3-nitropyridine (2.24 g, 10 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask.
-
Add iron powder (2.79 g, 50 mmol) to the solution in portions with stirring. The reaction is exothermic.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-methoxy-6-azaindole as a solid.[5]
Physicochemical Properties of 5-Methoxy-6-azaindole
| Property | Value |
| CAS Number | 17288-53-8[5][] |
| Molecular Formula | C₈H₈N₂O[5][] |
| Molecular Weight | 148.16 g/mol [5][] |
| Appearance | Pale brown to cream colored crystalline powder[5] |
| Melting Point | 121-127 °C[5] |
| Boiling Point | 304.1 °C at 760 mmHg (predicted)[] |
| Purity | Typically ≥ 96%[16] |
Mechanistic Insights
The reductive cyclization proceeds through a well-established pathway.
Caption: Proposed mechanism for the iron-mediated reductive cyclization.
The iron metal acts as the reducing agent, transferring electrons to the nitro group in an acidic medium.[12][17] This process is believed to proceed stepwise through nitroso and hydroxylamine intermediates before forming the primary amine.[12] Once the amine is formed, its nucleophilic character allows it to attack the electron-deficient carbon of the vinyl group in an intramolecular fashion, leading to the formation of the five-membered pyrrole ring. A final elimination step, in this case of ethanol, rearomatizes the system to yield the stable 6-azaindole core.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more iron powder and extending the reaction time. Ensure the acetic acid is of high purity and not overly aqueous.
-
Low Yield: Purification can be challenging due to the polar nature of the product. Careful column chromatography with an appropriate solvent system is crucial. Ensure complete neutralization during work-up to prevent loss of the product in the aqueous phase.
-
Alternative Reducing Agents: For substrates with acid-sensitive functional groups, catalytic hydrogenation with Pd/C and a neutral hydrogen source like ammonium formate can be a milder alternative.[9]
-
Precursor Synthesis: The synthesis of the vinylnitropyridine precursor is a critical step. Other cross-coupling reactions, such as Stille or Heck couplings, can also be employed depending on the available starting materials.[1][2]
Conclusion
The reductive cyclization protocol outlined provides a reliable and scalable method for the synthesis of the medicinally important 5-methoxy-6-azaindole core. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this strategy to access this and other substituted azaindole derivatives for applications in drug discovery and development. The use of inexpensive and environmentally benign reagents like iron and acetic acid further enhances the practical appeal of this synthetic route.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.spbu.ru [pure.spbu.ru]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-methoxy-6-azaindole-2-ethylcarboxylate in Cancer Research
Introduction: The Privileged Scaffold of Azaindoles in Oncology
The azaindole nucleus is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This heterocyclic scaffold, an isostere of indole, allows for fine-tuning of physicochemical properties such as solubility and pKa, making it an attractive starting point for the design of novel therapeutic agents.[1] Within the diverse family of azaindole derivatives, the 6-azaindole core has emerged as a promising framework for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] This document provides detailed application notes and protocols for the research use of 5-methoxy-6-azaindole-2-ethylcarboxylate, a specific derivative poised for investigation as a potential anti-cancer agent. While direct extensive studies on this ethyl ester derivative are emerging, its core structure and the well-documented activities of its close analogs, such as the corresponding carboxylic acid, provide a strong rationale for its exploration.[3]
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive research into the broader azaindole family, 5-methoxy-6-azaindole-2-ethylcarboxylate is postulated to function as an inhibitor of protein kinases.[1][2] Kinases are crucial nodes in the signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 6-azaindole scaffold has been shown to be particularly effective in targeting various kinases.[2] The ethyl carboxylate moiety at the 2-position may influence the compound's cell permeability and metabolic stability, potentially offering advantages as a pro-drug that is hydrolyzed to the active carboxylic acid form within the cell.
A plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. Many azaindole derivatives have demonstrated potent inhibitory activity against kinases such as EGFR, VEGFR, and others involved in tumor growth and angiogenesis.[4][5]
Figure 1. Hypothesized inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway by 5-methoxy-6-azaindole-2-ethylcarboxylate.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 5-methoxy-6-azaindole-2-ethylcarboxylate.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
5-methoxy-6-azaindole-2-ethylcarboxylate
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-methoxy-6-azaindole-2-ethylcarboxylate in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol aims to determine if 5-methoxy-6-azaindole-2-ethylcarboxylate affects the phosphorylation status of key proteins in a targeted signaling pathway (e.g., Akt or ERK).
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target protein.
Materials:
-
Cancer cells treated with 5-methoxy-6-azaindole-2-ethylcarboxylate at various concentrations and time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound as described in the cell viability assay.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-Akt or anti-β-actin).
-
Quantitative Data Summary
While specific IC₅₀ values for 5-methoxy-6-azaindole-2-ethylcarboxylate are not yet widely published, the following table presents representative data for structurally related azaindole derivatives against various cancer cell lines to provide a benchmark for expected potency.
| Compound Class | Cancer Cell Line | Target/Mechanism | Reported IC₅₀ (µM) | Reference |
| 7-azaindole derivative | Glioblastoma | DYRK1B/2 Kinase | Nanomolar range | [2] |
| 2-substituted-6-azaindole | - | Glucocorticoid Receptor Agonist | - | [2] |
| 5-halogenated-7-azaindolin-2-one | MCF-7 (Breast) | Antitumor Activity | 4.49 - 15.39 | [6] |
| 1H-pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | Tubulin Polymerization | 0.12 - 0.21 | [7] |
Conclusion and Future Directions
5-methoxy-6-azaindole-2-ethylcarboxylate represents a promising chemical entity for cancer research. Based on the well-established anti-cancer properties of the azaindole scaffold, it is hypothesized to act as a kinase inhibitor. The provided protocols offer a starting point for researchers to investigate its cytotoxic effects and elucidate its mechanism of action. Future studies should focus on identifying its specific molecular targets through kinome screening, evaluating its efficacy in in vivo cancer models, and exploring its potential for combination therapies. The versatility of the azaindole core suggests that further chemical modifications could lead to the development of even more potent and selective anti-cancer agents.[3]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate for Bioactivity Screening
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a significant class of nitrogen-containing heterocyclic compounds in the field of drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, demonstrating extraordinary versatility as a pharmacophore. Derivatives of the broader azaindole family have shown a multitude of biological activities, including potent kinase inhibition, cytotoxic effects against cancer cells, and potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a strategically functionalized starting material, offering multiple reaction sites for chemical modification. The ester at the C2 position, the pyrrole nitrogen (N1), and the electron-rich pyrrole ring are all amenable to derivatization. This allows for the systematic exploration of the chemical space around the core scaffold to develop novel compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. These application notes provide a detailed guide for the derivatization of this key intermediate, focusing on three primary strategies to generate a library of diverse compounds for bioactivity screening.
Strategic Overview of Derivatization
The derivatization of this compound can be systematically approached by targeting three key positions: the pyrrole nitrogen (N1), the C2-carboxylate, and the C3 position of the pyrrole ring. This guide will detail protocols for:
-
N1-Alkylation/Arylation: Introducing substituents on the pyrrole nitrogen to explore interactions in the corresponding binding pocket of a target protein.
-
C2-Amide Formation: Hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines to generate carboxamide derivatives. This is a common strategy to mimic peptide bonds and introduce various functional groups.
-
C3-Arylation via Halogenation and Suzuki-Miyaura Coupling: Regioselective halogenation of the electron-rich pyrrole ring at the C3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce aryl or heteroaryl moieties.
The following diagram illustrates the overall workflow for generating a diverse library of compounds from the starting material.
Caption: Workflow for the derivatization of this compound.
Protocol 1: N1-Alkylation/Arylation
Modification at the N1 position of the pyrrole ring can significantly influence the biological activity and physical properties of the molecule. This protocol details a general method for the N-alkylation of the starting material using an alkyl halide and a suitable base.
Rationale
The pyrrole nitrogen of the 6-azaindole scaffold is weakly acidic and can be deprotonated by a moderately strong base, such as potassium carbonate, to form the corresponding anion. This nucleophilic anion can then react with an electrophile, like an alkyl or benzyl halide, in a standard SN2 reaction to yield the N1-substituted product. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base and leaving the anion more reactive.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.2 eq).
-
-
Reaction Setup:
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 4-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-substituted derivative.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
| Parameter | Typical Value/Observation |
| Starting Material | White to off-white solid |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 60 - 90% |
| Purification | Flash column chromatography |
| Characterization | NMR, HRMS |
Protocol 2: C2-Amide Formation via Saponification and Amide Coupling
The conversion of the C2-ester to a diverse library of amides is a cornerstone of medicinal chemistry campaigns. This two-step process involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by a coupling reaction with a primary or secondary amine.
Part A: Ester Hydrolysis (Saponification)
Rationale
Base-catalyzed hydrolysis, or saponification, is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (like THF/MeOH/H₂O) is a common and effective reagent system for this transformation, often proceeding cleanly at room temperature. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct.
Step-by-Step Protocol
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
-
| Parameter | Typical Value/Observation |
| Starting Material | White to off-white solid |
| Product | White solid |
| Reaction Time | 2 - 6 hours |
| Typical Yield | >90% |
| Purification | Typically used crude in the next step |
Part B: Amide Coupling
Rationale
Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires a coupling agent to activate the carboxylic acid. Propanephosphonic acid anhydride (T3P®) is a highly effective, modern coupling agent that promotes amide bond formation under mild conditions with high yields and minimal side products. The reaction proceeds through the formation of a mixed anhydride intermediate, which is then readily attacked by the amine. A tertiary amine base, such as diisopropylethylamine (DIPEA), is often added to neutralize the acids formed during the reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).
-
Add diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
-
Reaction Execution:
-
Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: C3-Arylation via Regioselective Halogenation and Suzuki-Miyaura Coupling
Introducing aryl or heteroaryl substituents at the C3 position of the pyrrole ring can lead to compounds with novel biological activities. This is achieved through a two-step sequence: regioselective halogenation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Part A: Regioselective C3-Halogenation
Rationale
The pyrrole ring of the 6-azaindole system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. N-Halosuccinimides, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), are mild and effective reagents for the regioselective halogenation of such systems. The reaction is typically performed in a polar aprotic solvent at room temperature or slightly below.
Step-by-Step Protocol
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.05 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate (to quench any remaining halogenating agent), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step, or it can be purified by flash chromatography if necessary.
-
Part B: Suzuki-Miyaura Cross-Coupling
Rationale
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used in medicinal chemistry to construct biaryl and heterobiaryl systems. A variety of palladium catalysts and ligands can be employed, with Pd(dppf)Cl₂ being a robust and commonly used catalyst for such transformations.
Step-by-Step Protocol
-
Reagent Preparation:
-
In a microwave vial or a flask suitable for heating, combine the C3-halogenated intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).
-
-
Reaction Setup:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C for 2-12 hours (or use microwave irradiation, e.g., 100-120 °C for 15-60 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-aryl derivative.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
The following diagram illustrates the key chemical transformations described in these protocols.
Caption: Key derivatization reactions on the 6-azaindole scaffold.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of derivatives based on the this compound scaffold. By systematically exploring substitutions at the N1, C2, and C3 positions, researchers can effectively probe the structure-activity relationships of this privileged heterocyclic system. The resulting compounds can be screened in a variety of biological assays to identify novel hits and leads for drug development programs targeting a range of diseases, from cancer to neurological disorders.
Application Notes and Protocols for the N-alkylation of Pyrrolo[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Pyrrolo[2,3-c]pyridines
The pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold, is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals. As bioisosteres of indoles, these compounds often exhibit improved pharmacological properties such as enhanced solubility and better bioavailability.[1] The strategic introduction of alkyl groups at the nitrogen atom of the pyrrole ring (N-1 position) can significantly modulate the compound's physicochemical properties, target affinity, and metabolic stability. This makes the N-alkylation of pyrrolo[2,3-c]pyridines a critical transformation in the synthesis of novel therapeutic agents for a wide range of diseases, including cancer and neurological disorders. This guide provides a detailed overview of the experimental procedures for the N-alkylation of this important heterocyclic system, with a focus on practical and efficient laboratory protocols.
Mechanistic Insights and Regioselectivity
The N-alkylation of pyrrolo[2,3-c]pyridines involves the substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl group. The reaction typically proceeds via a nucleophilic attack of the deprotonated pyrrolo[2,3-c]pyridine on an electrophilic alkylating agent. A key consideration in this process is the regioselectivity, as the pyrrolo[2,3-c]pyridine scaffold possesses two potentially reactive nitrogen atoms: the pyrrolic nitrogen (N-1) and the pyridinic nitrogen (N-7).
Under basic conditions, the pyrrole N-H proton is more acidic and is preferentially deprotonated to form an anionic intermediate. This anion is a soft nucleophile and readily attacks the alkylating agent. The resulting N-1 alkylated product is generally the thermodynamically more stable isomer.[2][3] While alkylation on the pyridine nitrogen (N-7) can occur, it is typically observed under neutral or acidic conditions with heating, and the resulting pyridinium salt is often less stable.[2] For the purpose of synthesizing stable N-alkylated derivatives for drug discovery, reaction conditions are therefore typically optimized to favor N-1 alkylation.
Experimental Protocols
Two of the most common and reliable methods for the N-alkylation of pyrrolo[2,3-c]pyridines are direct alkylation with alkyl halides under basic conditions and the Mitsunobu reaction.
Method 1: Direct N-Alkylation with Alkyl Halides
This is a straightforward and widely used method for introducing a variety of alkyl groups onto the pyrrolo[2,3-c]pyridine core. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Protocol: N-Benzylation of Pyrrolo[2,3-c]pyridine
Materials:
-
Pyrrolo[2,3-c]pyridine (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF (or acetonitrile).
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes. Alternatively, for a stronger base, cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature if it was heated.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-benzylated pyrrolo[2,3-c]pyridine.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of pyrrolo[2,3-c]pyridines, particularly when using alcohols as the alkylating agents. This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center.[1]
Protocol: N-Ethylation of Pyrrolo[2,3-c]pyridine using Ethanol
Materials:
-
Pyrrolo[2,3-c]pyridine (1.0 eq)
-
Ethanol (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve pyrrolo[2,3-c]pyridine (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N-ethylated pyrrolo[2,3-c]pyridine. The triphenylphosphine oxide byproduct can often be removed by crystallization from the crude mixture before chromatography.
Data Presentation: N-Alkylation of Pyrrolo[2,3-c]pyridines
The following table summarizes representative conditions and yields for the N-alkylation of pyrrolo[2,3-c]pyridines.
| Entry | Alkylating Agent | Base/Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | NaH | DMF | RT | 2 | >90 | [2] |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 | Good | [4] |
| 3 | Propargyl Bromide | K₂CO₃ | DMF | RT | - | Good | [5] |
| 4 | Acrylonitrile | Triton B | - | - | - | 78 | [2] |
| 5 | Ethanol | PPh₃, DEAD | THF | 0 °C to RT | 12-24 | Moderate-Good | [6][7] |
| 6 | Isopropanol | PPh₃, DIAD | THF | 0 °C to RT | 12-24 | Moderate-Good | [6][7] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are representative examples.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of PDE4B Inhibitors Utilizing a 6-Azaindole Scaffold
Introduction: Targeting PDE4B with Precision using the 6-Azaindole Scaffold
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[1] The PDE4 family is comprised of four subtypes (PDE4A, B, C, and D), and dysregulation of their activity has been implicated in a range of inflammatory and neurological disorders.[2][3] Specifically, the PDE4B isoform has emerged as a key therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and other immune-inflammatory diseases.[4] However, a significant challenge in the development of PDE4 inhibitors has been mitigating side effects like nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[4] This necessitates the design of highly selective PDE4B inhibitors.
The 6-azaindole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure."[5] Its bioisosteric relationship to the endogenous indole nucleus, coupled with the introduction of a nitrogen atom in the six-membered ring, offers unique physicochemical properties.[6] These include enhanced solubility, reduced lipophilicity, and the potential for novel vector interactions within the target protein's active site, all of which can be fine-tuned to improve drug-like properties.[7] This application note provides a comprehensive guide for the synthesis of selective PDE4B inhibitors based on the 6-azaindole framework, detailing synthetic protocols, the rationale behind experimental choices, and methods for characterization.
Strategic Considerations for the 6-Azaindole Scaffold in PDE4B Inhibition
The design of selective PDE4B inhibitors hinges on exploiting the subtle structural differences in the active sites of the PDE4 isoforms.[8] The 6-azaindole core provides a versatile platform for exploring the chemical space required for selective interactions. The nitrogen atom in the pyridine ring of the 6-azaindole can act as a hydrogen bond acceptor, a feature not present in the corresponding indole scaffold. This allows for tailored interactions with specific residues in the PDE4B active site, contributing to enhanced potency and selectivity.
Signaling Pathway of PDE4B and Rationale for Inhibition
The inhibition of PDE4B leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, ultimately leading to a dampened inflammatory response.[9]
Caption: PDE4B Signaling Pathway and Inhibition.
General Synthetic Strategies for 6-Azaindole Scaffolds
Several established methods can be adapted for the synthesis of the 6-azaindole core. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Fischer Indole Synthesis: A classic and versatile method that can be adapted for azaindoles. Microwave-assisted Fischer indole cyclization has been shown to be efficient for producing a range of 4- and 6-azaindoles.[10]
-
Bartoli Indole Synthesis: This method is particularly useful for the preparation of 4- and 6-azaindoles from nitro-substituted pyridines.[10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions, such as the Sonogashira coupling, to construct the azaindole ring system with high efficiency and functional group tolerance.[11]
-
One-Pot Synthesis from 3-Amino-4-picoline: A novel and efficient one-step synthesis involves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters to yield 2-substituted 6-azaindoles.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Synthesis of Novel Azaindole-Based mGluR5 Negative Allosteric Modulators
Introduction: Targeting Synaptic Plasticity through mGluR5
Metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a critical modulator of excitatory neurotransmission in the central nervous system (CNS). Predominantly located postsynaptically, mGluR5 is activated by glutamate, the brain's primary excitatory neurotransmitter.[1] This activation triggers a cascade of intracellular signaling events, primarily through its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[2][3][4] This pathway is fundamental to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[4]
Dysregulation of mGluR5 signaling has been implicated in a wide array of neurological and psychiatric disorders, including Fragile X syndrome, Alzheimer's disease, Parkinson's disease, depression, and anxiety.[5][6][7] Consequently, the development of selective mGluR5 antagonists, or more precisely, negative allosteric modulators (NAMs), has become a significant focus for therapeutic intervention.[8][9] These molecules do not compete with the endogenous ligand glutamate but bind to a distinct allosteric site on the receptor, offering a more nuanced and potentially safer modulation of receptor activity.
The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry.[10][11] As a bioisostere of indole, the incorporation of a nitrogen atom into the benzene ring can modulate key physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[11][12][13] This guide provides a detailed, step-by-step protocol for the rational design and synthesis of a novel mGluR5 antagonist, "AZA-MPEP," which leverages the advantageous properties of a 7-azaindole core.
Rationale and Synthetic Strategy
Design of a Novel Antagonist: AZA-MPEP
Our target molecule, (3-(pyridin-2-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(pyridin-2-yl)methanone (a conceptual novel compound for this guide, hereafter "AZA-MPEP"), is designed by combining the key pharmacophoric features of known mGluR5 NAMs, such as MPEP, with a 7-azaindole core. The design incorporates:
-
A 7-azaindole scaffold to enhance drug-like properties.
-
A pyridyl ethynyl moiety at the C3 position, a common feature in potent mGluR5 antagonists that interacts with the allosteric binding site.
-
An amide linkage at the C5 position, providing a vector for further structural optimization and interaction with the receptor.
Retrosynthetic Analysis and Workflow
The synthesis of AZA-MPEP is designed as a convergent, multi-step process. The overall workflow is outlined below, beginning with commercially available starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 7. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the C2 Position on the 5-Methoxy-6-Azaindole Ring
Abstract
The 5-methoxy-6-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents and functional organic materials.[1][2] Functionalization of this core, particularly at the C2 position of the pyrrole ring, provides a key avenue for modulating biological activity and tuning material properties. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of the C2 position of 5-methoxy-6-azaindole, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 5-Methoxy-6-Azaindole Scaffold
Azaindoles, bioisosteres of indoles, have garnered significant attention in drug discovery programs due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents.[3][4] The introduction of a nitrogen atom into the indole's benzene ring, as in the 6-azaindole isomer, alters the molecule's electronic distribution, solubility, and metabolic stability, often leading to improved pharmacokinetic profiles.[4] The additional presence of a methoxy group at the C5 position further modulates the electronic character of the ring system, influencing its reactivity and potential for intermolecular interactions.
The C2 position of the 5-methoxy-6-azaindole ring is a primary site for synthetic elaboration. Substituents at this position can project into the active sites of biological targets, enabling the fine-tuning of potency and selectivity. This document outlines key methodologies for introducing diverse functionalities at the C2 position, including halogenation, organometallic-mediated transformations, and transition-metal-catalyzed cross-coupling reactions.
N-Protection Strategies: A Prerequisite for Regiocontrolled Functionalization
The acidic N-H proton of the pyrrole ring can interfere with many functionalization reactions, particularly those involving organometallic reagents or strong bases. Furthermore, N-protection is a crucial strategy to direct regioselectivity, often preventing undesired reactions at other positions of the azaindole core. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[5]
-
Boc (tert-Butoxycarbonyl) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is a versatile choice, offering stability under a range of conditions while being readily removable with acid. It also serves to decrease the electron density of the pyrrole ring, which can be advantageous in certain transformations.[6]
-
TIPS (Triisopropylsilyl) Group: This bulky silyl group is particularly effective in directing metalation away from the sterically hindered C7 position, thereby favoring functionalization at C2. It is introduced using TIPS-Cl and a base like NaH and can be cleaved with a fluoride source such as TBAF.[6]
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): These electron-withdrawing groups can be installed using the corresponding sulfonyl chlorides. While they provide excellent stability, their removal often requires harsher conditions.[6]
Protocol 2.1: N-Boc Protection of 5-Methoxy-6-azaindole
-
To a solution of 5-methoxy-6-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in THF.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-methoxy-6-azaindole.
C2-Halogenation: Gateway to Cross-Coupling Reactions
Direct electrophilic halogenation of indoles and azaindoles typically occurs at the electron-rich C3 position.[7][8] Selective C2-halogenation often requires a multi-step approach. A common strategy involves the conversion of the corresponding 2-oxo-azaindole (azaindolin-2-one) to a C2-chloro derivative, followed by a halide exchange reaction to install iodine or bromine.
Protocol 3.1: Synthesis of 2-Iodo-5-methoxy-6-azaindole via Halide Exchange
This protocol is adapted from methodologies developed for C2-halogenation of indoles.[9]
Step 1: Synthesis of 5-Methoxy-6-azaindolin-2-one (Requires a separate synthetic route, often starting from a substituted pyridine precursor).
Step 2: Chlorination to 2-Chloro-5-methoxy-6-azaindole
-
Suspend 5-methoxy-6-azaindolin-2-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH or K₂CO₃) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Step 3: Aromatic Finkelstein-type Iodination
-
Dissolve the N-protected 2-chloro-5-methoxy-6-azaindole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add potassium iodide (KI, 4.0 eq) and trifluoroacetic acid (TFA, 6.0 eq) at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring for completion.
-
Quench the reaction with an aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the product, dry the organic phase, and purify by column chromatography to yield the N-protected 2-iodo-5-methoxy-6-azaindole.
-
The protecting group can then be removed under appropriate conditions (e.g., TFA for Boc, TBAF for TIPS).
Directed ortho-Metalation (DoM) and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic and heteroaromatic systems.[10][11][12] In the case of 6-azaindoles, the pyridine nitrogen (N6) is a potent directing group. However, this typically directs lithiation to the C7 position. To achieve C2-lithiation, a "protecting group/directing group dance" strategy can be employed, similar to that described for 7-azaindoles.[13] By first protecting the N1 position with a bulky group like TIPS, the C7 position becomes sterically hindered, and lithiation can be directed to the C2 position.
Diagram: Directed ortho-Metalation Strategy
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Protocol 4.1: C2-Iodination via Directed ortho-Metalation
-
To a solution of N-TIPS-5-methoxy-6-azaindole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (s-BuLi, 1.2 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain N-TIPS-2-iodo-5-methoxy-6-azaindole.
Palladium-Catalyzed Cross-Coupling Reactions at C2
With a C2-halo-5-methoxy-6-azaindole in hand, a wide array of palladium-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis and are extensively used in drug discovery.[14]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position and various aryl or vinyl boronic acids or esters.
Protocol 5.1: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxy-6-azaindole
-
To a reaction vessel, add N-protected 2-iodo-5-methoxy-6-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the C2-arylated product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for introducing terminal alkynes at the C2 position, providing a versatile handle for further transformations such as click chemistry or cyclization reactions.[14]
Protocol 5.2: Sonogashira Coupling of 2-Iodo-5-methoxy-6-azaindole
-
Combine N-protected 2-iodo-5-methoxy-6-azaindole (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 eq), copper(I) iodide (CuI, 0.1 eq), and the terminal alkyne (1.2 eq) in a reaction flask.
-
Add an anhydrous solvent such as THF or DMF, followed by a base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).
-
Degas the mixture and stir at room temperature to 60 °C until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction allows for the direct coupling of amines with the C2-haloazaindole, providing access to C2-amino derivatives which are common motifs in bioactive molecules.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 5.3: Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-6-azaindole
-
In a glovebox or under an inert atmosphere, charge a vial with N-protected 2-bromo-5-methoxy-6-azaindole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add the desired amine (1.2 eq) and an anhydrous solvent like toluene or dioxane.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important and atom-economical strategy that avoids the pre-functionalization of the starting material.[1] Palladium-catalyzed direct C2-arylation of indoles and azaindoles has been reported, often requiring specific directing groups or reaction conditions to control regioselectivity.[15] For 5-methoxy-6-azaindole, the development of a C2-selective C-H functionalization protocol would be highly valuable.
Protocol 6.1: Proposed Palladium-Catalyzed Direct C2-Arylation
This protocol is a conceptual adaptation based on existing methods for direct arylation of related heterocycles.[15][16] Optimization would be required.
-
Combine N-protected 5-methoxy-6-azaindole (1.0 eq), the aryl halide (e.g., bromide or iodide, 2.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), and a ligand like a sterically hindered phosphine or an N-heterocyclic carbene (NHC) precursor.
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a solvent like DMF or DMA.
-
An additive, such as pivalic acid (PivOH), may be beneficial.
-
Degas the mixture and heat at 110-140 °C for 24-48 hours.
-
Monitor the reaction for the formation of the C2-arylated product, being mindful of potential side products from functionalization at other positions.
-
Work up the reaction as described for the cross-coupling protocols and purify carefully by chromatography.
Data Summary Table
| Functionalization Method | Key Reagents | Position | Typical Yields | Notes |
| C2-Iodination | N-Protected 2-Chloro-azaindole, KI, TFA | C2 | Good to Excellent | Two-step process from azaindolin-2-one.[9] |
| DoM & Iodination | N-TIPS-azaindole, s-BuLi, I₂ | C2 | Good | Requires bulky N-protection to direct lithiation.[13] |
| Suzuki-Miyaura Coupling | C2-Iodo-azaindole, Ar-B(OH)₂, Pd catalyst | C2 | Good to Excellent | Versatile for introducing aryl/vinyl groups. |
| Sonogashira Coupling | C2-Iodo-azaindole, Terminal Alkyne, Pd/Cu catalyst | C2 | Good to Excellent | Introduces alkynyl moieties.[14] |
| Buchwald-Hartwig Amination | C2-Bromo-azaindole, Amine, Pd catalyst | C2 | Moderate to Good | Forms C-N bonds. |
| Direct C-H Arylation | N-Protected azaindole, Ar-X, Pd catalyst | C2 | Variable | Regioselectivity can be challenging.[15] |
Conclusion
The functionalization of the C2 position of 5-methoxy-6-azaindole is a critical step in the synthesis of novel compounds for drug discovery and materials science. This guide has detailed several robust strategies, from initial N-protection to direct C-H activation. The choice of method will depend on the desired substituent and the overall synthetic plan. Halogenation and directed ortho-metalation provide key intermediates that serve as versatile platforms for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities with high precision and efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalysts for Pyrrolopyridine Ring Formation
Welcome to the Technical Support Center for the catalytic synthesis of pyrrolopyridine ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Pyrrolopyridines, or azaindoles, are privileged isosteres of indoles and are central to numerous pharmaceutical agents. However, their synthesis is often plagued by challenges stemming from the electronic nature of the pyridine ring, which can complicate catalyst performance. This guide provides a structured approach to overcoming common hurdles in palladium-catalyzed cross-coupling reactions—the workhorse methods for constructing these molecules.
Section 1: Core Principles & Troubleshooting Logic
Successful pyrrolopyridine synthesis via cross-coupling hinges on maintaining a stable and active Pd(0) catalyst. The primary challenges arise from the pyridine nitrogen, which can act as a ligand, poisoning the palladium center and shutting down the catalytic cycle.[1] This understanding forms the basis of our troubleshooting philosophy.
Troubleshooting Workflow: Low Reaction Yield or Stalled Reaction
When faced with a low-yielding or stalled reaction, a systematic approach is critical. The following workflow helps diagnose the most common failure modes.
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during palladium-catalyzed pyrrolopyridine synthesis in a question-and-answer format.
Issue 1: My Buchwald-Hartwig amination of a bromo-azaindole is sluggish and gives low yield.
Question: I am attempting to couple a primary amine with a 3-bromo-7-azaindole using Pd₂(dba)₃, a standard phosphine ligand, and NaOtBu in toluene, but the reaction stalls at <20% conversion. What is the likely cause and how can I fix it?
Answer:
This is a classic problem when working with azaindoles. The primary culprit is often catalyst inhibition or deactivation caused by the substrate itself.
Causality & Solution:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen of your azaindole can coordinate strongly to the palladium center. This is especially problematic for unprotected N-H azaindoles, which can form stable, inactive palladium complexes.[1][2] This coordination competes with the binding of your desired phosphine ligand, effectively poisoning the catalyst.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or BrettPhos have large steric profiles that create a "pocket" around the palladium center.[2] This steric hindrance disfavors the binding of the planar azaindole ring while still allowing the productive catalytic cycle to proceed.
-
-
Base-Mediated Decomposition: While NaOtBu is a common strong base, it can sometimes promote the decomposition of sensitive heteroaromatic halides.[3]
-
Solution: Consider screening weaker bases. A base like K₂CO₃ or Cs₂CO₃ in a more polar solvent (e.g., dioxane) might be sufficient and less harsh on your starting material.[4]
-
-
In-situ Catalyst Generation Issues: Generating the active Pd(0) species from Pd(II) precursors like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃ can sometimes be inefficient in the presence of a strongly coordinating substrate.
-
Solution: Use a well-defined palladium precatalyst , such as an XPhos Pd G3 or G4 precatalyst. These complexes are more stable and reliably generate the active LPd(0) species under basic conditions, minimizing opportunities for deactivation before the catalytic cycle begins.[5]
-
Catalytic Cycle: Buchwald-Hartwig Amination
Understanding the catalytic cycle is key to diagnosing issues. The desired pathway involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Catalyst poisoning by the azaindole substrate can disrupt the initial oxidative addition step or displace the ligand from the active catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Issue 2: My Suzuki-Miyaura reaction is plagued by side products, especially homocoupling and protodeboronation.
Question: I am performing a Suzuki-Miyaura coupling between a 6-chloro-4-azaindole and a phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. I'm getting my desired product, but also significant amounts of biphenyl (from boronic acid homocoupling) and the des-chloro azaindole (from protodeboronation). How can I suppress these side reactions?
Answer:
Homocoupling and protodeboronation are classic side reactions in Suzuki-Miyaura couplings, and their prevalence is often exacerbated by the electronic properties of heteroaromatic substrates.
Causality & Solution:
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[6]
-
Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Solution 2: Use a Pd(0) Source. While Pd(PPh₃)₄ is a Pd(0) source, its dissociation is required to enter the catalytic cycle. A more direct and often cleaner approach is to use a precatalyst or a combination like Pd₂(dba)₃ with a suitable ligand.
-
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a proton from a source like water or alcohol. Electron-deficient heteroaryl boronic acids are particularly susceptible, but it can also affect the arylboronic acid if the catalytic turnover is slow.[7]
-
Solution 1: Use a Stronger, Non-Nucleophilic Base. The rate of transmetalation needs to be faster than the rate of protodeboronation. Switching from K₂CO₃ to a stronger base like K₃PO₄ can accelerate the desired transmetalation step.
-
Solution 2: Minimize Water. While some water is often necessary for Suzuki reactions, excess water can promote protodeboronation. Use the minimum amount required for the base to be effective, typically a 4:1 to 10:1 organic solvent to water ratio.
-
Solution 3: Use Boronic Esters. Pinacol esters of boronic acids (boronates) are often more stable towards protodeboronation than the corresponding boronic acids.
-
Catalytic Cycle: Suzuki-Miyaura Coupling
The desired catalytic cycle involves the key transmetalation step where the organic group is transferred from boron to palladium. Side reactions occur when this step is slow or when competing pathways are favored.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling and competing side reactions.
Section 3: Data-Driven Catalyst System Selection
The choice of ligand and base is paramount. Below is a summary of catalyst systems and their general performance in the context of azaindole synthesis, compiled from literature reports.[8][9][10]
Table 1: Ligand & Base Selection Guide for Azaindole Cross-Coupling
| Reaction Type | Substrate | Recommended Ligand | Recommended Base | Typical Solvent | Expected Outcome & Comments |
| Buchwald-Hartwig Amination | Bromo/Chloro-Azaindole + Primary/Secondary Amine | XPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | High Yield. Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote reductive elimination.[2] |
| Suzuki-Miyaura Coupling | Bromo/Chloro-Azaindole + Arylboronic Acid | SPhos, XPhos, dppf | K₃PO₄, K₂CO₃, CsF | Dioxane/H₂O, Toluene/H₂O | Good to High Yield. SPhos is often effective for electron-deficient heteroaryl chlorides.[11] dppf is a robust, general-purpose ligand.[12] |
| Sonogashira Coupling | Iodo/Bromo-Azaindole + Terminal Alkyne | PPh₃ | Et₃N, DIPA | DMF, THF | Good Yield. Often requires a Cu(I) co-catalyst (e.g., CuI). The base acts as both the base and solvent.[13] |
Section 4: Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromo-Azaindole
This protocol is adapted for a typical small-scale (0.5 mmol) reaction.
Materials:
-
Bromo-azaindole derivative (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
Reaction Setup: In a glovebox, add the bromo-azaindole, XPhos Pd G3, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: If not using a glovebox, seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Heating: Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Azaindole
This protocol is adapted for a typical small-scale (0.5 mmol) reaction.[15]
Materials:
-
Chloro-azaindole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v, 0.15 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the chloro-azaindole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitoring: Stir vigorously and monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 5: References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. J. Org. Chem. 2019, 84(8), 4653–4660. --INVALID-LINK--
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc.--INVALID-LINK--
-
Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.--INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.--INVALID-LINK--
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.--INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018, 23(10), 2673. --INVALID-LINK--
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH Public Access.--INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.--INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.--INVALID-LINK--
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.--INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2007, 9 (5), pp 775–778. --INVALID-LINK--
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.--INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.--INVALID-LINK--
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI.--INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia.--INVALID-LINK--
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 2023, 8 (8), 7936–7947. --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.--INVALID-LINK--
-
Screening of different ligands for Suzuki coupling. ResearchGate.--INVALID-LINK--
-
Suzuki-Miyaura Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.--INVALID-LINK--
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.--INVALID-LINK--
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.--INVALID-LINK--
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.--INVALID-LINK--
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube.--INVALID-LINK--
-
The Buchwald-Hartwig Amination Reaction. YouTube.--INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.--INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.--INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.--INVALID-LINK--
-
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.--INVALID-LINK--
-
Isomeric forms of pyrrolopyridines. ResearchGate.--INVALID-LINK--
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.--INVALID-LINK--
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.--INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.--INVALID-LINK--
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate.--INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.--INVALID-LINK--
-
ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. ResearchGate.--INVALID-LINK--
-
Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed.--INVALID-LINK--
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.--INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.--INVALID-LINK--
-
Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.--INVALID-LINK--
-
Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry.--INVALID-LINK--
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatics. Kobe University Repository.--INVALID-LINK--
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate.--INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluat… [ouci.dntb.gov.ua]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Pyrrolo[2,3-c]pyridine Intermediate Solubility
Welcome to the technical support center for troubleshooting low solubility of pyrrolo[2,3-c]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-c]pyridine intermediate has crashed out of my reaction mixture. What are the likely causes and what immediate steps can I take?
A1: The sudden precipitation of your intermediate from a reaction mixture is a common issue, often stemming from a change in the solvent environment or the intrinsic properties of the molecule itself. Pyrrolo[2,3-c]pyridines, being planar, nitrogen-containing heterocyclic systems, have a propensity for strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which can lead to low solubility and crystallization.
Immediate Troubleshooting Steps:
-
Re-dissolution with Heating and Co-solvents: Gently warm the reaction mixture while monitoring for decomposition. The addition of a small amount of a polar, aprotic co-solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can disrupt the intermolecular forces and aid in re-dissolution.[1][2][3]
-
Dilution: If the reaction concentration is high, diluting the mixture with the primary reaction solvent can sometimes be sufficient to bring the intermediate back into solution.
-
Check for pH Changes: If your reaction involves acidic or basic reagents or byproducts, a shift in pH can significantly alter the ionization state and, consequently, the solubility of your nitrogen-containing intermediate.[4][5] Consider if a salt has formed and precipitated.
If these immediate steps fail, a more systematic approach to understanding and addressing the solubility issue is necessary.
Q2: I've isolated my pyrrolo[2,3-c]pyridine intermediate, but it shows poor solubility in a wide range of common organic solvents for purification and subsequent reactions. What's the underlying chemistry and how do I address this?
A2: The poor solubility of many pyrrolo[2,3-c]pyridine intermediates can be attributed to their rigid, planar structure and the presence of hydrogen bond donors and acceptors. These features promote strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.
To address this, a systematic solvent screening is recommended. The choice of solvent should be guided by the principle of "like dissolves like," but with heterocyclic compounds, a nuanced approach is often required.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of your dry intermediate into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.
-
Observation and Agitation: Vigorously vortex or sonicate the vials for a set period (e.g., 1-2 minutes) and visually assess for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently heat the vials to a consistent temperature (e.g., 50 °C) and observe for any changes in solubility.
-
Quantification (Optional): For a more quantitative assessment, you can prepare saturated solutions, filter, and determine the concentration of the dissolved intermediate using techniques like HPLC or UV-Vis spectroscopy.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good for disrupting hydrogen bonds and solvating polar functional groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for less polar derivatives. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderate polarity, can be effective for some intermediates. |
| Aromatic | Toluene, Xylenes | Can engage in π-π interactions with the heterocyclic core. |
Troubleshooting Guides
Guide 1: My Intermediate is a Weak Base. How Can I Leverage pH to Improve Aqueous Solubility for Biologically Relevant Assays?
The pyrrolo[2,3-c]pyridine scaffold contains basic nitrogen atoms, making its aqueous solubility highly dependent on pH. By protonating these basic centers, you can form a more soluble salt.
Understanding the Role of pKa
The pKa of your compound is a critical parameter. For a basic compound, at a pH below its pKa, it will exist predominantly in its protonated, more soluble form. The "pKa rule" suggests that for effective salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid used for salt formation.[6][7]
Workflow for pH-Dependent Solubility Enhancement
Caption: Workflow for improving aqueous solubility of basic intermediates.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess of your solid intermediate to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Filter or centrifuge the samples to remove undissolved solids.
-
Quantification: Analyze the clear supernatant by HPLC or UV-Vis to determine the concentration of the dissolved intermediate at each pH.
-
Data Analysis: Plot solubility versus pH to identify the optimal pH range for dissolution.
Guide 2: I'm Considering Salt Formation to Improve Solid-State Properties and Solubility. What's a Good Strategy?
Salt formation is a powerful technique to enhance the solubility and improve the handling properties of intermediates.[8][9][10] A systematic salt screening approach is recommended to identify the optimal salt form.
Cascade Approach to Salt Screening
A "cascade approach" can streamline the assessment of potential salts, saving time and resources.[8] This involves progressively more rigorous testing of promising candidates.
Caption: A cascade workflow for efficient salt screening.
Table 2: Common Counter-ions for Salt Screening of Basic Intermediates
| Counter-ion | Acid | pKa | Comments |
| Chloride | Hydrochloric Acid | -7 | Commonly used, but can be hygroscopic.[10] |
| Bromide | Hydrobromic Acid | -9 | Similar to chloride. |
| Sulfate | Sulfuric Acid | -3 | Can form di-salts. |
| Mesylate | Methanesulfonic Acid | -1.9 | Good crystallinity, often non-hygroscopic. |
| Tosylate | p-Toluenesulfonic Acid | -2.8 | Can improve crystallinity. |
| Besylate | Benzenesulfonic Acid | -2.5 | Similar to tosylate. |
| Maleate | Maleic Acid | 1.9 | Dicarboxylic acid, can offer different packing. |
| Citrate | Citric Acid | 3.1 | Often used in final drug products. |
Guide 3: My Intermediate is Amorphous and Hard to Handle. How Does Crystallinity Affect Solubility and What Can I Do?
The solid-state form of your intermediate has a profound impact on its solubility. Amorphous materials lack the long-range molecular order of crystalline solids and are generally more soluble.[11][12][13] However, they can also be less stable and may convert to a less soluble crystalline form over time.
Key Concepts:
-
Crystalline Forms (Polymorphs): Different crystal packing arrangements of the same molecule. Polymorphs can have different solubilities, with the most stable form typically being the least soluble.[14][15]
-
Amorphous Form: Lacks a defined crystal structure. It has higher free energy and thus higher solubility, but is thermodynamically unstable.[12][15]
Troubleshooting Strategy:
If you have an amorphous solid that is difficult to handle, inducing crystallization to a stable, less hygroscopic form might be beneficial, even if it slightly reduces the kinetic solubility. Conversely, if your crystalline material is poorly soluble, exploring techniques to generate a stable amorphous solid dispersion could be a viable strategy for improving bioavailability.
Experimental Protocol: Screening for Polymorphs
-
Solvent Systems: Prepare saturated solutions of your intermediate in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) at an elevated temperature.
-
Crystallization Conditions:
-
Slow Evaporation: Allow the solvents to evaporate slowly at room temperature.
-
Cooling Crystallization: Slowly cool the saturated solutions.
-
Anti-Solvent Addition: Add a poor solvent (e.g., heptane, water) to a solution of your intermediate to induce precipitation.
-
-
Characterization: Analyze the resulting solids by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different crystalline forms.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. scilit.com [scilit.com]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. curiaglobal.com [curiaglobal.com]
- 12. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 14. jocpr.com [jocpr.com]
- 15. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key heterocyclic building block in high purity.
Introduction
This compound, a 6-azaindole derivative, is a valuable intermediate in medicinal chemistry. Its synthesis, often accomplished via methods analogous to the Fischer indole synthesis, can present challenges in purification due to the formation of colored impurities, regioisomers, and other side products.[1][2][3] This guide provides a structured approach to identifying and resolving common purification issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Colored Impurities (Yellow, Brown, or Pink Hue) in the Final Product
Q: My final product of this compound has a persistent yellow to brown color, even after initial purification attempts. What is the likely cause and how can I remove it?
A: This is a common issue when synthesizing azaindole scaffolds. The color often arises from minor, highly conjugated byproducts or degradation products formed under the acidic and/or high-temperature conditions typical of syntheses like the Fischer indole synthesis.[1]
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is often the most effective first step for removing colored impurities.
-
Rationale: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture).
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or filter paper to remove the carbon.
-
Proceed with recrystallization or column chromatography.
-
-
-
Recrystallization with an Appropriate Solvent System:
-
Rationale: A well-chosen solvent system will dissolve the desired product at an elevated temperature while leaving insoluble impurities behind, and upon cooling, the product will crystallize out, leaving soluble impurities in the mother liquor.
-
Solvent Selection: For azaindole derivatives, common recrystallization solvents include ethyl acetate, acetonitrile, ethanol, or mixtures such as ethyl acetate/hexanes or chloroform/acetonitrile.[4][5] Experiment with small-scale solubility tests to find the ideal solvent or solvent pair.
-
Issue 2: Co-eluting Impurities during Column Chromatography
Q: I'm having trouble separating my product from a closely-eluting impurity on a silica gel column. How can I improve the separation?
A: Co-elution is a frequent challenge, especially with structurally similar impurities like regioisomers which can form in Fischer-type cyclizations.[6]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Rationale: The polarity of the eluent has the most significant impact on separation. Small changes can dramatically alter the retention factors (Rf) of your compounds.
-
Strategy:
-
Fine-tune the solvent ratio: If you are using a standard ethyl acetate/hexane system, try systematically varying the ratio in small increments (e.g., from 30% to 25% or 35% ethyl acetate).
-
Introduce a different solvent: Sometimes, swapping one of the solvents can improve selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol can alter the interactions with the silica gel.
-
-
-
Consider a Different Stationary Phase:
-
Rationale: If changing the mobile phase is ineffective, the interaction with the stationary phase may be the issue.
-
Alternatives to Silica Gel:
-
Alumina (basic or neutral): Can be effective for separating basic compounds like pyridines.
-
Reversed-phase silica (C18): Separates compounds based on hydrophobicity rather than polarity. This is a powerful alternative if your product and impurity have different hydrophobic characteristics.
-
-
-
Employ Gradient Elution:
Issue 3: Low Recovery After Purification
Q: My yield drops significantly after recrystallization or column chromatography. What are the potential causes and solutions?
A: Low recovery can be due to several factors, from product loss during transfers to suboptimal purification conditions.
Troubleshooting Steps:
-
Recrystallization Issues:
-
Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small crystals that trap impurities and are harder to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to complete.
-
-
Column Chromatography Issues:
-
Irreversible adsorption on silica: Some nitrogen-containing compounds can bind strongly to the acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this.[7]
-
Product streaking/tailing: This can lead to broad fractions and difficulty in isolating the pure compound. It can be caused by overloading the column or poor solubility in the mobile phase. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading onto the column.
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection:
-
Perform small-scale solubility tests with solvents such as ethyl acetate, acetonitrile, ethanol, and isopropanol. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
(Optional) Activated Carbon Treatment:
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (1-2% w/w).
-
Reheat the mixture to boiling for 5-10 minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used).
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating mixtures of compounds with different polarities.[9][10][11]
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |
| Sample Loading | Dry loading is preferred for better resolution |
Step-by-Step Procedure:
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Scaling the Synthesis of Ethyl 5-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Group
Welcome to the dedicated technical support guide for the synthesis and scale-up of ethyl 5-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5-methoxy-6-azaindole-2-ethylcarboxylate). This molecule is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics.[1] This document is designed for researchers, process chemists, and drug development professionals to provide actionable solutions to common challenges encountered during its synthesis, from bench-scale experiments to pilot-scale production.
Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Overview of the Recommended Synthetic Pathway
For the scalable synthesis of the target azaindole, we recommend a modern and robust two-step sequence based on the Larock indole synthesis methodology. This approach involves a Sonogashira coupling of a functionalized aminopyridine with a protected alkyne, followed by a base-mediated intramolecular cyclization. This pathway is selected for its versatility, tolerance of various functional groups, and demonstrated success in scaling up related azaindole syntheses.[2]
The general transformation is outlined below:
Caption: Recommended two-step Larock synthesis workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My Sonogashira coupling reaction (Step 1) is showing low conversion and/or significant side products. What are the likely causes and optimization strategies?
Answer: Low conversion in the Sonogashira coupling is a frequent issue, often stemming from catalyst deactivation, suboptimal conditions, or starting material impurities.
-
Causality & Mechanism: The Sonogashira reaction relies on a delicate catalytic cycle involving both palladium and copper. The palladium catalyst facilitates oxidative addition to the aryl halide and reductive elimination to form the product, while the copper(I) co-catalyst activates the terminal alkyne.[3] Deactivation of the palladium catalyst (e.g., formation of Pd black) or oxidation of the Cu(I) to Cu(II), which promotes alkyne homocoupling (Glaser side product), are common failure modes.
-
Troubleshooting Steps:
-
Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to both catalyst decomposition and undesirable alkyne homocoupling. Degas all solvents and reagents thoroughly before use.
-
Catalyst System:
-
Palladium Source: While many Pd sources work, ensure your catalyst is active. If Pd black is observed, consider a more robust ligand like XPhos or SPhos, which can stabilize the catalytic species.[3]
-
Copper Co-catalyst: Use fresh, high-purity Copper(I) Iodide (CuI). Exposure to air and light can degrade it.
-
-
Solvent and Base: Use anhydrous, amine-free solvents (e.g., THF, Dioxane). The base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), should be freshly distilled to remove any secondary amine impurities that can act as catalyst poisons.
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate. For many substrates, room temperature to 40°C is sufficient. Overheating can accelerate catalyst decomposition.
-
-
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Atmosphere | Nitrogen balloon | Schlenk line/glovebox | Minimizes O₂ which causes Glaser coupling & catalyst degradation. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Use Pd₂(dba)₃ with a ligand like XPhos | More stable catalytic system, less prone to decomposition. |
| Cu(I) Source | CuI (4 mol%) | Use fresh, high-purity CuI | Avoids inactive or oxidized copper which promotes side reactions. |
| Base | Triethylamine (TEA) | Distill TEA before use | Removes nucleophilic impurities that can poison the catalyst. |
| Temperature | 50 °C | Start at RT, warm to 40 °C if needed | Reduces thermal decomposition of the catalyst. |
Question 2: The base-mediated cyclization (Step 2) is incomplete, resulting in a mixture of starting material and product. How can I drive this reaction to completion?
Answer: Incomplete cyclization typically points to issues with the base, solvent, or reaction temperature.
-
Causality & Mechanism: This step involves the deprotonation of the amino group by a strong base (like KOtBu), followed by an intramolecular nucleophilic attack onto the alkyne (5-endo-dig cyclization), and subsequent tautomerization to the aromatic azaindole core.[2] The success of this reaction is highly dependent on achieving sufficient basicity and ensuring the substrate is in the correct conformation for cyclization.
-
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Potassium tert-butoxide (KOtBu) is a common choice.[2] Ensure it is fresh and has not been deactivated by moisture. Use at least stoichiometric amounts, and in some cases, a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Anhydrous Conditions: This is critical. Any water present will quench the strong base. Use anhydrous solvents (e.g., dry THF or DMF) and ensure all glassware is flame-dried or oven-dried before use.
-
Temperature: While some cyclizations proceed at room temperature, heating may be required to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS and consider gently heating to 50-80 °C if the reaction stalls.
-
Solvent Choice: The solvent must be able to dissolve both the substrate and the base. Aprotic polar solvents like DMF or DMSO can sometimes improve solubility and reaction rates compared to THF, but they must be rigorously dried.
-
Question 3: I successfully synthesized the product at a 1g scale, but when I increased the batch size to 100g, the yield dropped and I observed more impurities. What scale-up parameters should I focus on?
Answer: Scale-up introduces challenges related to mass and heat transfer that are not apparent on a small scale. A recent study specifically details the optimization and scale-up of azaindole syntheses to a 100g batch, providing valuable insights.[2]
-
Causality & Key Principles:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly at scale. Exothermic events (like quenching or even the reaction itself) can cause localized overheating, leading to side reactions or product degradation.
-
Mass Transfer: Efficient mixing is harder to achieve in large reactors. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield.
-
-
Critical Scale-Up Adjustments:
-
Controlled Reagent Addition: Add reagents, especially strong bases or catalysts, sub-surface via an addition funnel or syringe pump over an extended period. This prevents localized "hot spots."
-
Efficient Stirring: Switch from a magnetic stir bar to overhead mechanical stirring. Ensure the impeller is correctly sized and positioned to create a good vortex and mix the entire reaction volume.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature, not just the heating bath temperature. Implement a cooling bath to manage any exotherms.
-
Solvent Volume: While it's tempting to run reactions as concentrated as possible, you may need to increase the solvent-to-reagent ratio slightly on scale-up to improve stirring and heat dissipation.
-
Extended Reaction Times: Do not assume the reaction will be complete in the same time as the lab-scale experiment. Reactions at scale can be slower due to mass transfer limitations. Monitor closely by TLC or LC-MS until completion.
-
Caption: Decision tree for troubleshooting scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting material specifications? The purity of the 2-amino-3-halopyridine derivative is paramount. Halogen exchange or other impurities can lead to failed reactions. It should be fully characterized by NMR and its purity confirmed by LC-MS before use. All solvents must be anhydrous, especially for the cyclization step.
Q2: What analytical methods are best for in-process control? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to distinguish between products with similar Rf values, High-Performance Liquid Chromatography with Mass Spectrometry detection (LC-MS) is highly recommended. ¹H NMR of the crude reaction mixture can also provide valuable information on conversion and impurity profiles.
Q3: Are there viable alternative synthetic routes? Yes, other methods like the Fischer and Bartoli indole syntheses exist. However, these classical methods often give poor results with electron-deficient pyridinyl hydrazines or require harsh conditions and large excesses of Grignard reagents, making them less suitable for the large-scale synthesis of many azaindoles.[4] The Larock approach generally offers milder conditions and broader substrate scope.
Q4: What are the primary safety concerns during scale-up?
-
Palladium Catalysts: Fine palladium powders can be pyrophoric. Handle them under an inert atmosphere.
-
Strong Bases: Potassium tert-butoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Solvents: THF can form explosive peroxides. Use fresh, inhibited THF and never distill to dryness.
-
Exotherms: Be prepared for potential exothermic events, especially during quenching. Always add quenching agents slowly with efficient cooling.
Scalable Experimental Protocol
This protocol is a representative procedure for a 50g scale synthesis.
Step 1: Sonogashira Coupling
-
To a flame-dried 2L three-neck round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add the substituted 2-amino-3-halopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed THF (10 volumes, e.g., 500 mL) and distilled triethylamine (3.0 eq).
-
Begin stirring and add TMS-acetylene (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC/LC-MS until the starting halide is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkynylated pyridine intermediate, which can often be used in the next step without further purification.
Step 2: Base-Mediated Cyclization and Esterification
-
To a flame-dried 2L reactor equipped with an overhead stirrer and nitrogen inlet, add the crude intermediate from Step 1.
-
Add anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the formation of the azaindole.
-
This section is a general representation; the specific carboxylation/esterification sequence to install the ethyl carboxylate at the 2-position would follow standard literature procedures, such as quenching with CO₂ (dry ice) followed by esterification (e.g., EtOH, H₂SO₄ cat.), or reaction with ethyl chloroformate.
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
Preventing degradation of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate during reaction
Welcome to the technical support resource for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Here, we address common challenges related to its stability and provide in-depth troubleshooting strategies to prevent its degradation during synthetic transformations. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable scaffold in drug discovery, owing to the therapeutic relevance of the 7-azaindole core.[1][2] However, the very electronic features that make this molecule a desirable pharmacophore also render it susceptible to several degradation pathways. The electron-donating methoxy group and the electron-rich pyrrole ring, fused to a pyridine ring, create a unique chemical environment that must be carefully managed during chemical synthesis.
This guide will systematically dissect the primary degradation pathways—hydrolysis, decarboxylation, and oxidation—and offer preventative measures, including robust protecting group strategies, to ensure the integrity of your molecule throughout your synthetic sequence.
Troubleshooting Guide: Diagnosing and Mitigating Degradation
Encountering unexpected byproducts or low yields can be a significant setback. This section provides a logical workflow to diagnose the potential degradation of this compound and select the appropriate mitigation strategy.
Caption: Troubleshooting workflow for degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction under acidic conditions is showing significant formation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. What is happening and how can I prevent it?
A1: You are likely observing acid-catalyzed decarboxylation. The pyrrole-2-carboxylic acid moiety is susceptible to the loss of carbon dioxide in the presence of strong acids.[3] The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group.[4][5][6][7]
Causality: The electron-rich nature of the pyrrole ring makes it prone to protonation, initiating the degradation cascade. The presence of water can further facilitate this process through an associative mechanism.[5]
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can participate in the decarboxylation mechanism.
-
Choice of Acid: If possible, use a non-aqueous source of acid or a milder Lewis acid.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.
Q2: I am attempting a reaction using a strong base like NaOH or KOH and my starting material is disappearing, but I'm not getting the desired product. What is the likely side reaction?
A2: The most probable side reaction under strong basic conditions is the hydrolysis of the ethyl ester, a process known as saponification.[8][9] This reaction is generally irreversible and results in the formation of the corresponding sodium or potassium carboxylate salt.
Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the ester bond.
Mitigation Strategies:
-
Use of Non-Nucleophilic Bases: If the base is intended as a proton scavenger, consider using non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Anhydrous Conditions: While saponification can still occur under anhydrous conditions with certain bases, ensuring strict anhydrous conditions can minimize this pathway if residual water is the source of hydroxide.
-
Protecting Group Strategy: For reactions requiring strong bases, such as certain palladium-catalyzed cross-couplings, protection of the pyrrole nitrogen with an electron-withdrawing group can modulate the reactivity of the entire ring system.
Q3: I am performing a palladium-catalyzed cross-coupling reaction and observing low yields and catalyst deactivation. What is causing this?
A3: The pyrrolo[2,3-c]pyridine core contains two nitrogen atoms (the pyrrole NH and the pyridine nitrogen) that can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[10][11] The unprotected pyrrole N-H can also undergo N-arylation in the presence of palladium catalysts.
Causality: The lone pairs of electrons on the nitrogen atoms can act as ligands for the palladium center, effectively sequestering the active catalyst from the desired catalytic cycle.
Mitigation Strategies:
-
N-Protection of the Pyrrole: This is the most effective strategy. Protecting the pyrrole nitrogen with a suitable group, such as tosyl (Ts), (2-(trimethylsilyl)ethoxy)methyl (SEM), or tert-butyloxycarbonyl (Boc), prevents its interaction with the catalyst.[10][12] The choice of protecting group will depend on the subsequent reaction conditions.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, DMAP, CH₂Cl₂ | TFA in CH₂Cl₂ or HCl in dioxane | Acid-labile |
| Ts | TsCl, NaH, DMF | Cs₂CO₃ in THF/MeOH or NaOH/MeOH | Stable to acid, cleaved by base |
| SEM | SEMCl, NaH, DMF | TBAF in THF or TFA in CH₂Cl₂ | Cleaved by fluoride or acid |
-
Ligand and Catalyst Choice: Some modern palladium precatalysts and bulky phosphine ligands are designed to be more resistant to inhibition by nitrogen-containing substrates.[11]
Q4: My compound appears to be degrading even under relatively mild conditions, and I notice a color change in my reaction mixture. What could be the cause?
A4: The electron-rich nature of the 5-methoxy-pyrrolopyridine system makes it susceptible to oxidation. The methoxy group can be particularly prone to oxidative cleavage under certain conditions.[13] The formation of colored byproducts is often indicative of oxidative degradation pathways.
Causality: Electron-donating groups like methoxy activate the aromatic system towards oxidation. The presence of ambient oxygen or oxidizing reagents can lead to the formation of radical cations and subsequent degradation.
Mitigation Strategies:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can help to prevent oxidative degradation.
-
Avoid Strong Oxidants: Be mindful of the reagents used in the reaction. If an oxidation step is necessary elsewhere in the molecule, careful planning and chemoselectivity are crucial.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is suitable for protecting the pyrrole nitrogen, which can enhance stability and prevent side reactions in subsequent steps.[11]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous CH₂Cl₂.
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Ts Protection of this compound
The tosyl group is a robust protecting group, stable to acidic conditions and suitable for reactions where a more electron-withdrawing protecting group is desired.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 equiv.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Alternative Solvents for the Synthesis of Pyrrolopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for alternative and green solvents in pyrrolopyridine synthesis. As the pharmaceutical and chemical industries pivot towards more sustainable practices, the choice of solvent has become a critical parameter in reaction design. Traditional solvents like DMF, NMP, and chlorinated hydrocarbons, while effective, pose significant environmental and health risks. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges and unlock the opportunities of using greener solvent systems for the synthesis of this vital heterocyclic scaffold. Here, we address common experimental issues, answer frequently asked questions, and provide validated protocols based on established literature and in-house expertise.
Troubleshooting Guide: Common Issues in Alternative Solvent Systems
Switching from traditional to greener solvents can present unique challenges. This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of pyrrolopyridines in solvents such as water, alcohols, and Deep Eutectic Solvents (DES).
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Reaction Yield / No Conversion | Poor Solubility of Starting Materials: Highly lipophilic or crystalline substrates may have limited solubility in polar green solvents like water.[1] | 1. Use a Co-solvent: For aqueous reactions, adding a miscible, biodegradable alcohol like 2-propanol or ethanol can significantly enhance the solubility of nonpolar reactants.[1] 2. Employ Phase-Transfer Catalysis: Using β-cyclodextrin in water can create a hydrophobic microenvironment, encapsulating nonpolar reactants and facilitating their interaction in the aqueous phase.[2] 3. Switch to a DES: Deep Eutectic Solvents can often dissolve a wider range of compounds than water alone due to their unique hydrogen-bonding network.[3][4] |
| Catalyst Incompatibility/Deactivation: Palladium catalysts used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be sensitive to protic solvents or impurities. | 1. Ligand Screening: For aqueous cross-coupling, use water-soluble ligands (e.g., TPPTS) or specialized ligands like RuPhos that show high stability and activity in alcoholic solvents like tert-butanol.[5] 2. Use Anhydrous "Green" Solvents: If moisture is the issue, ensure alcohols like 2-propanol or tert-butanol are thoroughly dried before use, especially for moisture-sensitive organometallic reactions.[5][6] | |
| Formation of Significant Side Products | Hydrolysis/Solvolysis: In aqueous or alcoholic media, activated intermediates or starting materials (e.g., 4-chloro-7-azaindoles) can react with the solvent, leading to undesired hydroxylation or alkoxylation byproducts.[1][7] | 1. Control Acidity: In acid-promoted reactions like SNAr aminations, use only a catalytic amount of acid. Excess acid can accelerate solvent-mediated side reactions.[1][7] 2. Lower Reaction Temperature: Reducing the temperature can often slow the rate of the undesired side reaction more than the desired transformation. 3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to reactive conditions. |
| Difficult Product Isolation / Workup | High Viscosity of DES/Ionic Liquids: The viscous nature of Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) can make product extraction and filtration challenging. | 1. Dilution with Water: Most common DES (e.g., Choline Chloride:Urea) and many ILs are water-soluble. Adding a significant volume of cold water will dissolve the solvent and often precipitate the organic product, which can then be collected by simple filtration.[8] 2. Extraction with an Appropriate Organic Solvent: After dilution with water, perform a standard liquid-liquid extraction with a solvent in which your product is soluble (e.g., ethyl acetate, DCM). |
| Product is Water-Soluble: Introduction of polar functional groups can render the final pyrrolopyridine product soluble in water, complicating extraction. | 1. Salting Out: Saturate the aqueous layer with NaCl or another salt to decrease the polarity of the aqueous phase and reduce the solubility of the organic product, facilitating its extraction. 2. Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extraction apparatus may be necessary for efficient recovery. 3. Reverse-Phase Chromatography: Purify the product directly from the aqueous solution using reverse-phase column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which green solvents are most suitable for pyrrolopyridine synthesis and why?
A1: The choice of solvent is highly dependent on the specific reaction. There is no single "best" green solvent. The primary candidates each offer distinct advantages:
-
Water: An excellent choice for its non-toxicity, non-flammability, and low cost. It is particularly effective for certain SNAr reactions and multicomponent reactions, where its high polarity can stabilize polar transition states and its hydrophobic effect can drive reactions forward.[1][9][10] However, it is often unsuitable for moisture-sensitive reagents and substrates with poor water solubility.[6]
-
Alcohols (Ethanol, 2-Propanol, tert-Butanol): These are biodegradable and less toxic alternatives to traditional aprotic polar solvents. They are versatile and suitable for a range of reactions, including palladium-catalyzed cross-couplings.[5][11] tert-Butanol, in particular, has shown excellent performance in Suzuki reactions for constructing the pyrrolopyridine core.[5]
-
Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride).[3] They are biodegradable, non-volatile, and inexpensive to prepare.[4] A key advantage is their dual role as both solvent and catalyst, often promoting reactions like the Paal-Knorr synthesis without the need for an additional acid.[4][12]
-
Ionic Liquids (ILs): ILs are salts with low melting points, often referred to as "designer solvents" because their properties can be tuned by altering the cation or anion.[13][14] They offer high thermal stability and can dissolve a wide range of substrates. Imidazolium-based ILs have been widely used for synthesizing various nitrogen heterocycles, including pyrroles.[13][15][16] However, their cost, potential toxicity, and challenging workup can be drawbacks.
Q2: How does solvent choice impact common cross-coupling reactions for functionalizing the pyrrolopyridine core?
A2: Solvent choice is critical for the success of palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations, which are cornerstones of pyrrolopyridine functionalization.
-
For Suzuki-Miyaura Couplings: While traditional solvents like dioxane or toluene are common, greener alternatives have proven highly effective. A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that tert-butanol was the optimal solvent when using a Pd(OAc)₂/RuPhos catalyst system, achieving 94% conversion in just 5 minutes.[5] The use of dry solvents is crucial to prevent the deactivation of the catalyst and boronic acids.[5][6]
-
For Buchwald-Hartwig Aminations: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle. Protic solvents like alcohols can be effective, but care must be taken as they can participate in side reactions. Often, a less coordinating solvent is preferred to allow for efficient ligand exchange at the metal center. The choice of ligand and base is often co-dependent on the solvent system to achieve optimal results.
Q3: Are Deep Eutectic Solvents (DES) difficult to prepare and use? What are the advantages?
A3: No, DES are remarkably simple to prepare. For example, the common Choline Chloride:Urea (1:2 molar ratio) DES is made by simply mixing the two solids and gently heating (e.g., to 80°C) until a clear, homogeneous liquid forms. No purification is needed.
Key Advantages:
-
Dual Catalyst-Solvent Role: The inherent acidity and hydrogen-bonding network of many DES can catalyze reactions, eliminating the need for an external acid catalyst, as seen in Paal-Knorr pyrrole syntheses.[4]
-
High Thermal Stability & Low Volatility: This allows for reactions to be conducted at elevated temperatures without solvent loss or hazardous fumes.
-
Recyclability: After product extraction, the aqueous phase containing the DES can often be evaporated and the DES reused with minimal loss of activity.
-
Biodegradability: Most common DES are derived from inexpensive, renewable, and biodegradable components.[3]
Q4: How do I effectively remove a DES or an ionic liquid during workup?
A4: This is a common concern that is easily addressed. The most straightforward method relies on the high water solubility of many common DES and ILs.
-
Precipitation/Filtration: At the end of the reaction, cool the mixture and add a large volume of ice-cold water. Many organic products are insoluble in water and will precipitate out as a solid. This solid can then be collected by vacuum filtration, washed with water to remove any residual DES/IL, and dried. This method was successfully used for the synthesis of imidazo[1,2-a]pyridines in a DES.[8]
-
Liquid-Liquid Extraction: If the product does not precipitate or is an oil, add water to dissolve the DES/IL and then extract the product with an immiscible organic solvent like ethyl acetate. The DES/IL will remain in the aqueous phase. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
Visualization: Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting a suitable alternative solvent for pyrrolopyridine synthesis.
Caption: Decision workflow for alternative solvent selection in pyrrolopyridine synthesis.
Key Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole in a Deep Eutectic Solvent
This protocol describes the synthesis of a polysubstituted pyrrole, a common precursor or analogue to the pyrrolopyridine core, using a green and efficient method adapted from literature procedures that leverage a DES as both the solvent and catalyst.[4][12]
Reaction: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Choline Chloride (13.96 g, 100 mmol)
-
Urea (12.01 g, 200 mmol)
-
Deionized Water
-
Ethyl Acetate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
DES Preparation: In the 100 mL round-bottom flask, combine choline chloride (13.96 g) and urea (12.01 g). Heat the mixture in a water bath at 80°C with stirring. The solids will melt to form a clear, colorless, homogeneous liquid (the DES) within 15-20 minutes.
-
Rationale: This creates the reaction medium. The hydrogen-bonding network of the DES will serve to catalyze the cyclization by activating the carbonyl groups.
-
-
Reaction Setup: Remove the flask from the heat, add hexane-2,5-dione (1.14 g) and benzylamine (1.07 g) to the prepared DES.
-
Reaction Execution: Attach the condenser and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization reaction.
-
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of cold deionized water to the flask. Stir for 10 minutes. The DES will dissolve in the water, and the product will form a separate organic layer or precipitate.
-
Rationale: This step is crucial for separating the non-volatile, water-soluble DES from the desired organic product.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification (if necessary): If the crude product is not pure by ¹H NMR, it can be further purified by silica gel column chromatography.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 9. researchgate.net [researchgate.net]
- 10. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]
- 11. US20050261331A1 - Substituted pyrrolopyridines - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Challenges in the multi-step synthesis of complex azaindoles
Azaindole Synthesis Technical Support Center
Welcome to the Technical Support Center for Complex Azaindole Synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with field-proven insights and actionable troubleshooting strategies for the nuanced challenges encountered in the multi-step synthesis of these critical heterocyclic scaffolds. Azaindoles are privileged structures in medicinal chemistry, acting as bioisosteres of indoles with unique electronic properties conferred by the pyridine ring.[1][2] However, this same feature introduces significant synthetic hurdles.[1][3] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for robust and successful syntheses.
Section 1: Foundational Challenges in Azaindole Ring Construction
The core challenge in azaindole synthesis stems from the electron-deficient nature of the pyridine ring, which deactivates the system towards electrophilic substitution and complicates many classical indole-forming reactions that are trivial for aniline-based precursors.[1][4] This section addresses the most common points of failure at the ring-construction stage.
FAQ 1: Why do classic indole syntheses (e.g., Fischer, Bartoli) often give low yields for azaindole precursors?
Answer: The primary reason for the poor efficacy of many classic indole syntheses is the reduced nucleophilicity of the aminopyridine starting material compared to a corresponding aniline.
-
Fischer Indole Synthesis: This acid-catalyzed reaction involves a[5][5]-sigmatropic rearrangement of a pyridylhydrazone intermediate. The electron-withdrawing pyridine nitrogen disfavors the formation of the key enamine tautomer and hinders the subsequent rearrangement, often requiring harsh conditions and resulting in low yields, particularly for isomers other than 4- and 6-azaindoles.[5][6] Success in the Fischer synthesis of azaindoles often requires the presence of electron-donating groups on the starting pyridylhydrazine to counteract this effect.[6]
-
Bartoli Indole Synthesis: This reaction, which utilizes nitro-pyridines and vinyl Grignard reagents, is more tolerant but still suffers. The electron deficiency of the nitropyridine ring can be a double-edged sword; while it activates the ring for the initial Grignard addition, it can also lead to side reactions. Yields are often moderate and highly dependent on precise control of reaction conditions.[5][7]
-
Madelung and Reissert Syntheses: These methods, which involve strong bases and high temperatures, are also often incompatible with the sensitive nature of many functionalized pyridine precursors, leading to decomposition or complex product mixtures.[6][8]
FAQ 2: What is the role of N-protection on the pyrrole nitrogen, and how do I choose the right protecting group?
Answer: Protecting the pyrrole nitrogen (N-1) is a critical strategic decision to control reactivity and selectivity in subsequent functionalization steps. An unprotected N-H is acidic and can interfere with organometallic reagents (e.g., lithiation, Grignard reactions) or direct metallation to the C-2 position.[9] Furthermore, protection is often essential for achieving high yields in palladium-catalyzed cross-coupling reactions.[10]
The choice of protecting group is critical as it modulates the electronic properties of the azaindole core.
| Protecting Group | Abbreviation | Key Characteristics & Use Cases | Common Cleavage Conditions | Reference(s) |
| tert-Butoxycarbonyl | Boc | Reduces electron density of the pyrrole ring, making it more stable to oxidation. Easily introduced and removed under mild conditions. Can be labile to strong acids. | TFA in DCM; K₂CO₃ in MeOH. | [11] |
| Phenylsulfonyl | SO₂Ph | Strongly electron-withdrawing, significantly deactivates the pyrrole ring towards electrophilic attack. Very stable. | Strong base (e.g., NaOH, KOH) or reductive conditions. | [10] |
| (Trimethylsilyl)ethoxymethyl | SEM | Acts as a dual protecting and activating group for the 4-position in 7-azaindoles, facilitating SNAr reactions. Stable to a wide range of conditions. | Fluoride source (e.g., TBAF); strong acid (e.g., HCl). | [12] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes heavily rely on palladium-catalyzed reactions to build complexity on the azaindole scaffold.[13] However, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or altered reactivity, which is a common source of failed reactions.[1][4]
FAQ 3: My Suzuki-Miyaura coupling on a di-halogenated pyridine precursor is giving a mixture of mono- and bis-coupled products. How can I improve selectivity?
Answer: Achieving selective mono-arylation on a di-halo pyridine is a classic challenge. Besides exploiting the differential reactivity of halides (I > Br > Cl), a powerful strategy is to temporarily modify the electronic properties of the pyridine ring by forming an N-oxide .
The pyridine N-oxide strategy alters the regioselectivity of the reaction. The N-oxide group is strongly electron-withdrawing, which deactivates the ortho and para positions to electrophilic attack and can influence the oxidative addition step in the palladium catalytic cycle. This electronic modulation often allows for selective coupling at one halogenated site over another. Following the coupling reaction, the N-oxide can be easily removed by reduction (e.g., with PCl₃ or H₂/Pd).[1][4] This approach has been successfully used to control selectivity in the synthesis of 4- and 5-azaindoles.[1][4]
FAQ 4: I'm observing low yields and catalyst decomposition in my Buchwald-Hartwig amination on a bromo-azaindole. What are the likely causes and solutions?
Answer: This is a common problem often attributed to two main factors: catalyst inhibition and improper ligand choice.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover. This is particularly problematic for 4-azaindoles.[1][4]
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. For C-N bond formation on electron-deficient heterocycles like azaindoles, bulky, electron-rich biaryl phosphine ligands are often required.
Troubleshooting Steps:
-
Switch to a More Robust Ligand: If you are using a standard ligand like PPh₃, switch to a ligand specifically designed for challenging couplings. Xantphos is an excellent choice as its wide bite angle and electronic properties are well-suited for aminations on heteroaromatic systems.[10]
-
Protect the Azaindole Nitrogen: An unprotected N-H can complicate the reaction. Protection with a group like Boc or, for more challenging cases, a sulfonyl group can prevent side reactions and improve yields.[10] Note that N-sulfonyl groups may require harsh removal conditions.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Screen Bases and Solvents: Ensure your base is non-nucleophilic and sufficiently strong (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄). The solvent should be anhydrous and high-boiling (e.g., dioxane, toluene).[10]
Section 3: Controlling Regioselectivity in C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical method for elaborating the azaindole core. However, achieving regioselectivity on the six-membered ring is notoriously difficult due to the high reactivity of the pyrrole moiety.[14]
FAQ 5: I am attempting a direct C-H arylation on the pyridine ring of my azaindole, but I'm getting C-3 functionalization or a complex mixture. How can I control the regioselectivity?
Answer: The intrinsic electronic properties of the azaindole scaffold heavily favor electrophilic attack at the C-3 position of the electron-rich pyrrole ring. To override this inherent reactivity and target C-H bonds on the pyridine ring (C-4, C-5, C-6, C-7), a directing group strategy is almost always necessary.[14][15]
A directing group is a functional group installed on the molecule that coordinates to the transition metal catalyst and delivers it to a specific, nearby C-H bond, facilitating its cleavage. The choice and position of the directing group determine the site of functionalization.
-
C-4 Functionalization: A formyl group at the C-3 position, assisted by glycine as a transient directing group, has been shown to direct palladium-catalyzed arylation to the C-4 position.[14]
-
C-7 Functionalization: Installing a directing group on the pyrrole nitrogen is the most effective strategy for targeting the C-7 position. This approach physically blocks the C-2 position and places the catalyst in proximity to the C-7 C-H bond.[15]
Azaindole [label=<
Azaindole Core Directing Group (DG)
Installed on N-1
];
Catalyst [label="Pd Catalyst", shape=egg, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bond [label="C-H Bond at C-7", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="C-7 Functionalized Azaindole", shape=box3d, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Azaindole -> Catalyst [label="1. Coordination"]; Catalyst -> Bond [label="2. Directed C-H Activation", style=dashed, color="#EA4335"]; Bond -> Product [label="3. C-C Bond Formation"]; } caption: Directing group strategy for C-7 C-H functionalization.
Section 4: Experimental Protocols and Workflows
This section provides detailed, actionable protocols for key transformations discussed in this guide.
Protocol 1: Two-Step Synthesis of 7-Methyl-4-azaindole via Bartoli Reaction and Hydrogenolysis
This protocol is adapted from a strategy shown to significantly improve yields compared to a direct, one-pot reaction.[5]
Step 1: Bartoli Reaction to form 7-Methyl-4-chloro-azaindole
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -70 °C. Causality: Slow addition and strict temperature control are critical to prevent side reactions and decomposition of the thermally sensitive intermediates.[5]
-
Warming: After the addition is complete, allow the reaction to slowly warm to -20 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Carefully quench the reaction at -20 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chlorinated azaindole intermediate.
Step 2: Debenzylation/Dechlorination via Hydrogenolysis
-
Setup: Dissolve the chlorinated azaindole intermediate from Step 1 in ethanol or ethyl acetate in a suitable high-pressure reactor vessel.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the reactor, purge with N₂, and then pressurize with hydrogen gas (50-100 psi).
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously until the starting material is fully consumed (monitor by TLC or LCMS).
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final 7-methyl-4-azaindole product.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: A Comparative Evaluation of LC-MS for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] The presence of even trace-level impurities—arising from starting materials, synthetic by-products, or degradation—can have unforeseen pharmacological or toxicological consequences.[2]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of this specific pyrrolopyridine derivative. We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare the performance of LC-MS against alternative analytical techniques, supported by experimental data paradigms.
The Primacy of LC-MS in Impurity Profiling
For complex N-heterocyclic molecules, LC-MS has emerged as the gold standard for purity analysis.[3][4] Its power lies in the synergistic combination of high-performance liquid chromatography's separation capabilities with the unparalleled sensitivity and specificity of mass spectrometry.[5][6] This "hyphenated" technique provides not just a quantitative measure of purity but also crucial molecular weight information for every detected component, a feature indispensable for identifying unknown impurities.[3][7]
Unlike traditional HPLC with UV detection, which can be confounded by co-eluting species or compounds lacking a strong chromophore, LC-MS offers an orthogonal detection method.[3][8] By resolving components first by their chromatographic retention time and then by their mass-to-charge ratio (m/z), it provides a two-dimensional analysis that significantly enhances confidence in peak purity and identity.[8] High-resolution mass spectrometry (HRMS) further elevates this capability, enabling the determination of elemental composition and providing deep structural insights from fragmentation patterns.[3][9]
Experimental Protocol: LC-MS Purity Determination
The following protocol is designed as a self-validating system, grounded in the principles of analytical chemistry and aligned with regulatory expectations such as those from the International Council for Harmonisation (ICH).[10][11]
Rationale and System Selection
-
Chromatography (UPLC vs. HPLC): An Ultra-Performance Liquid Chromatography (UPLC) system is selected over a traditional HPLC system. The use of sub-2 µm stationary phase particles in UPLC provides significantly higher resolution, sharper peaks, and faster analysis times (typically 2-5 minutes vs. 20-45 minutes for HPLC).[12] This is critical for separating structurally similar impurities from the main analyte peak.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is chosen. This hybrid instrument offers both high sensitivity for quantification (from the quadrupole) and high resolution/mass accuracy for confident identification of unknowns (from the TOF analyzer).[6] Electrospray Ionization (ESI) is the preferred ionization technique for polar, nitrogen-containing heterocycles due to its soft ionization nature, which typically preserves the molecular ion.[3]
Step-by-Step Methodology
a) Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture (diluent).
-
Working Sample (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Blank: Use the diluent (50:50 acetonitrile/water).
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). C18 columns provide excellent retention for moderately polar compounds. The small particle size is key to the UPLC's high resolution.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape and promotes ionization in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
10.0 min: 5% B
-
Rationale: A gradient is essential to elute a wide range of potential impurities with varying polarities while ensuring the main peak is sharp and well-retained.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
-
Injection Volume: 2 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive. The basic nitrogen atoms in the pyrrolopyridine ring are readily protonated.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N2) Flow: 800 L/hr at 400 °C.
-
Acquisition Mode: Full Scan (m/z 100-1000). This allows for the detection of all potential impurities within this mass range.
-
Collision Energy: Low energy (e.g., 6 eV) for molecular ion confirmation and a high-energy ramp (e.g., 15-40 eV) in a separate MS/MS scan for fragmentation data to aid structural elucidation.[7]
Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11]
-
Specificity: Inject a blank, the main compound, and a spiked sample containing known related substances. The method should demonstrate that it can unequivocally assess the analyte in the presence of potential impurities.[13]
-
Linearity: Analyze a series of dilutions (e.g., from 0.05% to 150% of the working concentration) to demonstrate a direct correlation between concentration and response.[13]
-
Accuracy & Precision: Perform replicate injections of samples at different concentration levels to assess the closeness of the results to the true value (accuracy) and the degree of scatter between measurements (precision).[13]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels.[10]
Workflow Visualization
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding requires comparison with other available methods. The choice of technique often depends on the specific question being asked—be it routine QC, unknown identification, or absolute purity determination.
| Technique | Principle | Sensitivity | Selectivity | Information Provided | Ideal Application |
| LC-MS | Chromatographic separation followed by mass-based detection. | Very High (pg-fg) | Very High | Retention time, molecular weight, structure (MS/MS).[6][9] | Impurity identification , forced degradation studies, routine QC. |
| HPLC-UV | Chromatographic separation followed by UV/Vis absorbance detection. | Moderate (ng) | Moderate | Retention time, UV spectrum. | Routine QC , quantification of known impurities, assay.[12][14] |
| GC-MS | Gas-phase separation followed by mass-based detection. | High | High | Retention time, molecular weight, fragmentation pattern. | Analysis of volatile impurities (e.g., residual solvents).[4][14] |
| NMR | Nuclear spin resonance in a magnetic field. | Low (µg-mg) | High | Unambiguous structure , stereochemistry, quantification. | Primary structure elucidation , quantification without standards.[3][4] |
| DSC | Measures heat flow difference during a controlled temperature program. | N/A | Low | Melting point, enthalpy, absolute purity (eutectic systems).[2] | Orthogonal check of bulk purity for crystalline solids. |
Objective Comparison
-
LC-MS vs. HPLC-UV: The primary advantage of LC-MS is its ability to "see" what UV detection misses. An impurity co-eluting with the main peak would be invisible to a UV detector but would be clearly resolved by its different mass in the mass spectrometer.[7][8] Furthermore, LC-MS can identify an unknown impurity by its molecular weight, whereas HPLC-UV provides no structural information.[9] While HPLC-UV is robust and cost-effective for quantifying known impurities, it is insufficient for comprehensive impurity profiling during development.[8]
-
LC-MS vs. GC-MS: The choice here is dictated by the analyte's properties. This compound is a relatively large, non-volatile molecule. It would require derivatization to be analyzed by GC and would likely decompose at the high temperatures of the injection port, making GC-MS unsuitable for analyzing the parent compound and its primary impurities.[14] GC-MS remains the superior choice for analyzing residual solvents from the synthesis process.
-
LC-MS vs. NMR: NMR provides the most detailed structural information, but it suffers from poor sensitivity compared to MS.[3] It is impractical for detecting and identifying impurities below the ~0.1% level. NMR is best used to confirm the structure of the main compound and any major impurities that have been isolated, while LC-MS excels at detecting and identifying trace-level components in the mixture.
Decision Framework for Method Selection
References
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. innovationaljournals.com [innovationaljournals.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to the Synthesis of Substituted 6-Azaindoles for Medicinal Chemistry
The 6-azaindole scaffold, a bioisostere of the indole ring system, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The incorporation of a nitrogen atom into the benzene portion of the indole core significantly modulates its electronic properties, offering unique opportunities for drug design and development.[3] Consequently, the development of efficient and versatile synthetic routes to access substituted 6-azaindoles is of paramount importance to researchers in drug discovery.
This guide provides a comparative overview of the most prominent synthetic strategies for the preparation of substituted 6-azaindoles. We will delve into the mechanistic underpinnings of each approach, present their relative advantages and limitations, and provide representative experimental protocols to illustrate their practical application.
Classical Approaches: Adapting Indole Syntheses
Many of the foundational methods for indole synthesis have been adapted for the construction of the 6-azaindole core. However, the electron-deficient nature of the pyridine ring often presents challenges not encountered in traditional indole synthesis.[4]
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method that has been successfully, albeit with some limitations, applied to the synthesis of 6-azaindoles.[4][5][6][7] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.
Mechanistic Rationale: The key step in the Fischer synthesis is a[8][8]-sigmatropic rearrangement of the corresponding pyridylhydrazone. The electron-deficient nature of the pyridine ring can hinder this rearrangement. To overcome this, the starting pyridylhydrazine often requires an electron-donating group (EDG) to facilitate the reaction.[4][5][7]
Advantages:
-
Readily available starting materials.
-
Can provide access to a variety of substituted 6-azaindoles.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.
-
The substrate scope can be limited, particularly for pyridylhydrazines lacking electron-donating groups.[4][5]
-
Potential for the formation of regioisomeric mixtures with unsymmetrical ketones.
Experimental Protocol: Synthesis of 2,3-Dimethyl-6-azaindole
A solution of 3-hydrazinopyridine (1.09 g, 10 mmol) and 2-butanone (0.72 g, 10 mmol) in ethanol (20 mL) containing a catalytic amount of acetic acid is refluxed for 2 hours. The solvent is removed under reduced pressure, and the resulting hydrazone is dissolved in a mixture of acetic acid (10 mL) and concentrated sulfuric acid (1 mL). The mixture is heated at 100 °C for 4 hours. After cooling, the reaction is neutralized with aqueous sodium hydroxide and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to afford the desired product.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process that has proven to be a reliable method for the preparation of various azaindoles, including 6-azaindoles.[9][10][11][12] This method is particularly useful for the synthesis of azaindoles that are unsubstituted at the 2- and 3-positions.
Mechanistic Rationale: The synthesis begins with the condensation of an o-nitrotoluene derivative (in this case, a nitropicoline) with a formamide acetal to form an enamine. Subsequent reductive cyclization of the nitro group leads to the formation of the indole ring.[9][10]
Advantages:
-
Milder reaction conditions compared to the Fischer synthesis.
-
High yields are often achievable.[9]
-
Provides access to a wide range of substituted 6-azaindoles.[11]
Disadvantages:
-
The availability of substituted nitropicolines can be a limiting factor.
Experimental Protocol: Synthesis of 6-Azaindole
To a solution of 4-methyl-3-nitropyridine (1.38 g, 10 mmol) in DMF (20 mL) is added N,N-dimethylformamide dimethyl acetal (2.38 g, 20 mmol). The mixture is heated at 110 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude enamine is dissolved in a mixture of ethanol (50 mL) and water (10 mL), and iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol) are added. The mixture is refluxed for 4 hours. The hot solution is filtered through Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-azaindole.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis offers a route to 2-alkoxycarbonyl-substituted 6-azaindoles via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[13][14][15][16][17]
Mechanistic Rationale: The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the adjacent aromatic ring to form the indole nucleus.[15] For azaindoles, this reaction generally requires higher temperatures compared to their indole counterparts.[13][14]
Advantages:
-
Provides direct access to 6-azaindoles with a useful carboxylic ester handle at the 2-position.
Disadvantages:
-
The synthesis and stability of the azido starting materials can be problematic.[15]
-
Yields can be variable.[18]
Experimental Protocol: Synthesis of Ethyl 6-Azaindole-2-carboxylate
A solution of ethyl 2-azido-3-(pyridin-4-yl)acrylate (2.32 g, 10 mmol) in xylenes (50 mL) is heated to reflux for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford ethyl 6-azaindole-2-carboxylate.
Modern Synthetic Approaches: The Power of Transition Metals
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and 6-azaindoles are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.[3][19][20]
Larock Heteroannulation
The Larock indole synthesis, a palladium-catalyzed reaction between an o-haloaniline and an alkyne, has been successfully applied to the synthesis of 2,3-disubstituted 6-azaindoles.[3][19][21][22]
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond of the aminopyridine, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and furnish the 6-azaindole product.[21]
Advantages:
-
High degree of flexibility in introducing substituents at the 2- and 3-positions.
-
Generally good yields.
Disadvantages:
-
Requires pre-functionalized starting materials (o-iodoaminopyridines).
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenyl-6-azaindole
A mixture of 3-amino-4-iodopyridine (2.20 g, 10 mmol), diphenylacetylene (2.14 g, 12 mmol), palladium(II) acetate (112 mg, 0.5 mmol), triphenylphosphine (262 mg, 1 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (30 mL) is heated at 120 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to give 2,3-diphenyl-6-azaindole.
Sonogashira Coupling Followed by Cyclization
This two-step sequence involves a palladium/copper-catalyzed Sonogashira coupling of a haloaminopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization to form the 6-azaindole ring.[3][23]
Mechanistic Rationale: The Sonogashira coupling forms a C-C bond between the pyridine ring and the alkyne. The subsequent cyclization can be promoted by a strong base, which deprotonates the amino group, allowing for nucleophilic attack on the alkyne, or by a copper catalyst that facilitates the intramolecular hydroamination.
Advantages:
-
Provides access to 2-substituted 6-azaindoles.
-
A well-established and reliable coupling reaction.
Disadvantages:
-
A two-step process, which can be less efficient than one-pot methods.
-
The cyclization step can sometimes require harsh conditions.
Experimental Protocol: Synthesis of 2-Phenyl-6-azaindole
To a solution of 3-amino-4-bromopyridine (1.73 g, 10 mmol) and phenylacetylene (1.12 g, 11 mmol) in triethylamine (20 mL) is added dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol). The mixture is stirred at 80 °C for 6 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is dissolved in DMF (20 mL). Potassium tert-butoxide (1.35 g, 12 mmol) is added, and the mixture is stirred at 100 °C for 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Novel and Emerging Methodologies
Recent advances in synthetic organic chemistry have led to the development of novel and efficient methods for constructing the 6-azaindole core.
Electrophilic [4+1] Cyclization
A recently developed, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles involves the treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[1][2][24]
Mechanistic Rationale: This reaction proceeds via a formal [4+1] cyclization, where TFAA acts as a C1-bielectrophile and also as a trifluoroacetylating agent. The reaction is believed to involve the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for subsequent cyclization.[1]
Advantages:
-
One-pot, scalable, and metal-free.[1]
-
Regioselective and easy to perform.[1]
-
Provides access to valuable trifluoromethyl-substituted 6-azaindoles.[2]
Disadvantages:
-
The scope of the electrophilic component is somewhat limited.[1]
Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole
To a solution of 3-amino-4-methylpyridine (1.08 g, 10 mmol) in pyridine (10 mL) at 0 °C is added trifluoroacetic anhydride (4.20 g, 20 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the product.
C-H Activation Strategies
Direct C-H activation has emerged as a powerful tool for the synthesis of heterocycles, offering a more atom- and step-economical approach. Rhodium-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes has been developed for the synthesis of 7-azaindoles, and similar strategies are being explored for other isomers.[25] Palladium-catalyzed C-H arylation has also been used for the functionalization of the 6-azaindole core.[26]
Mechanistic Rationale: These reactions typically involve the coordination of a transition metal to a directing group on the aminopyridine, followed by cleavage of a C-H bond and subsequent coupling with a reaction partner.
Advantages:
-
High atom economy and reduced need for pre-functionalized starting materials.
-
Offers novel pathways for the synthesis and functionalization of azaindoles.
Disadvantages:
-
Regioselectivity can be a challenge.
-
The development of robust and general C-H activation methods for 6-azaindole synthesis is still an active area of research.
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of pyridylhydrazones.[5] | Moderate to Good | Readily available starting materials. | Harsh conditions, limited scope without EDGs.[4][5] |
| Leimgruber-Batcho | Reductive cyclization of enamines from nitropicolines.[9][11] | Good to Excellent | Milder conditions, high yields.[9] | Availability of substituted nitropicolines. |
| Hemetsberger-Knittel | Thermal decomposition of azido-propenoic esters.[13][15] | Moderate | Access to 2-alkoxycarbonyl derivatives. | Unstable starting materials, high temperatures.[13][15] |
| Larock Heteroannulation | Pd-catalyzed reaction of o-iodoaminopyridines and alkynes.[3][21] | Good | High flexibility for 2,3-disubstitution. | Requires pre-functionalized substrates, catalyst cost. |
| Sonogashira/Cyclization | Pd/Cu-catalyzed coupling followed by cyclization.[3][23] | Good | Access to 2-substituted derivatives. | Two-step process, cyclization can be harsh. |
| [4+1] Cyclization | Metal-free reaction of aminomethylpyridines with TFAA.[1][2] | Good to Excellent | One-pot, scalable, metal-free.[1] | Limited scope of the electrophile.[1] |
| C-H Activation | Transition-metal-catalyzed direct functionalization.[25][26] | Moderate to Good | High atom economy, novel disconnections. | Regioselectivity challenges, methodology still developing. |
Visualizing the Synthetic Pathways
Figure 1. Overview of major synthetic routes to substituted 6-azaindoles.
Conclusion and Future Outlook
The synthesis of substituted 6-azaindoles has evolved from the adaptation of classical indole syntheses to the development of highly efficient and versatile transition-metal-catalyzed and novel cyclization strategies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Classical methods like the Fischer and Leimgruber-Batcho syntheses remain valuable for accessing certain substitution patterns from readily available precursors. However, modern transition-metal-catalyzed reactions, such as the Larock heteroannulation and Sonogashira coupling, offer greater flexibility and functional group tolerance. The emergence of novel methods like the [4+1] cyclization provides a scalable and metal-free alternative for the synthesis of highly functionalized 6-azaindoles.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as direct C-H activation, to further streamline the synthesis of this important heterocyclic scaffold. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new 6-azaindole-based therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 21. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 22. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Azaindole synthesis [organic-chemistry.org]
- 24. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. pr.ibs.re.kr [pr.ibs.re.kr]
- 26. mdpi.com [mdpi.com]
The Tale of Two Substituents: A Bioactivity Comparison of 5-Methoxy and 5-Chloro Pyrrolo[2,3-c]pyridine Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, stands as a privileged scaffold. Its structural resemblance to endogenous purines makes it a versatile starting point for the design of potent and selective inhibitors of various biological targets, particularly kinases. The strategic modification of this core at the 5-position can dramatically influence a compound's biological activity, dictating its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of two common substitutions at this position: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl).
While a broad spectrum of research exists on substituted pyrrolopyridines, direct head-to-head comparisons of 5-methoxy and 5-chloro analogs are not abundantly documented. However, by examining structure-activity relationship (SAR) studies across different biological targets, a nuanced understanding of their respective contributions to bioactivity can be pieced together. This guide will synthesize these findings, offering insights into the electronic and steric effects of these substituents and their implications for drug design.
The Crucial Role of the 5-Position: A Locus of Bioactivity Modulation
The 5-position of the pyrrolo[2,3-c]pyridine ring system is a critical vector for interaction with biological targets. Substituents at this position can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity. The choice between a methoxy and a chloro group represents a classic medicinal chemistry strategy to probe the impact of electron density and size on bioactivity.
dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=rounded]; bgcolor="#F1F3F4"; "Pyrrolo[2,3-c]pyridine Core" [pos="0,1.5!", pin=true, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "5-Position" [pos="2,1.5!", pin=true, shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Bioactivity" [pos="4,1.5!", pin=true, shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-Methoxy (-OCH3)" [pos="2,0!", pin=true, shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-Chloro (-Cl)" [pos="2,3!", pin=true, shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pyrrolo[2,3-c]pyridine Core" -> "5-Position" [label="Substitution at", fontcolor="#5F6368"]; "5-Position" -> "Bioactivity" [label="Modulates", fontcolor="#5F6368"]; "5-Methoxy (-OCH3)" -> "5-Position" [arrowhead=none, style=dashed, color="#5F6368"]; "5-Chloro (-Cl)" -> "5-Position" [arrowhead=none, style=dashed, color="#5F6368"]; } Caption: The 5-position of the pyrrolo[2,3-c]pyridine scaffold is a key site for chemical modification to modulate biological activity.
Comparative Bioactivity Analysis: Insights from Kinase Inhibition
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The pyrrolo[2,3-c]pyridine scaffold has been extensively explored for the development of kinase inhibitors. While direct comparative data for 5-methoxy and 5-chloro derivatives on the same kinase is limited in publicly available literature, we can infer trends from related studies on similar scaffolds.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, the substitution pattern on an appended phenyl ring provided valuable insights. Replacing a methoxy group with a chlorine atom on this peripheral ring led to a decrease in FGFR1 potency. This suggests that for this particular target, the electron-donating nature and potential for hydrogen bonding of the methoxy group might be more favorable for binding than the properties of the chloro substituent.
Table 1: Illustrative Bioactivity Data of Substituted Pyrrolopyridine Analogs (Hypothetical Data for Comparative Purposes)
| Compound ID | 5-Substituent | Target Kinase | IC₅₀ (nM) |
| A-1 | -OCH₃ | Kinase X | 15 |
| A-2 | -Cl | Kinase X | 85 |
| B-1 | -OCH₃ | Kinase Y | 120 |
| B-2 | -Cl | Kinase Y | 50 |
Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data was not available in the initial search.
The hypothetical data in Table 1 illustrates a common scenario in SAR studies. For "Kinase X," the 5-methoxy derivative (A-1) is significantly more potent than its 5-chloro counterpart (A-2). Conversely, for "Kinase Y," the 5-chloro derivative (B-2) exhibits superior activity. This highlights the target-dependent nature of substituent effects.
Understanding the Mechanistic Underpinnings: Electronics and Sterics
The differing bioactivities of 5-methoxy and 5-chloro derivatives can be rationalized by considering their distinct electronic and steric properties.
5-Methoxy Derivatives: The Electron-Donating Contributor
The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring system. This can enhance cation-π interactions with electron-deficient amino acid residues in the active site of a target protein. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions that anchor the inhibitor in the binding pocket.
dot graph "Methoxy_Interaction" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "Target_Protein" [label="Target Protein Active Site", pos="0,2!", pin=true, shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "5_Methoxy_Pyrrolopyridine" [label="5-Methoxy\nPyrrolo[2,3-c]pyridine", pos="2.5,0!", pin=true, shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "H_Bond_Acceptor" [label="Hydrogen Bond\nAcceptor (Oxygen)", pos="4,1!", pin=true, shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Electron_Donation" [label="Increased Electron\nDensity", pos="4,-1!", pin=true, shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"5_Methoxy_Pyrrolopyridine" -> "H_Bond_Acceptor" [label="Provides", fontcolor="#5F6368"]; "5_Methoxy_Pyrrolopyridine" -> "Electron_Donation" [label="Induces", fontcolor="#5F6368"]; "H_Bond_Acceptor" -> "Target_Protein" [label="Forms H-Bond", style=dashed, color="#EA4335", fontcolor="#5F6368"]; "Electron_Donation" -> "Target_Protein" [label="Enhances Cation-π\nInteraction", style=dashed, color="#EA4335", fontcolor="#5F6368"]; } Caption: The 5-methoxy group can enhance binding affinity through hydrogen bonding and increased electron density.
5-Chloro Derivatives: The Electron-Withdrawing Modulator
In contrast, the chloro group is an electron-withdrawing group through induction, while being a weak deactivator through resonance. This alters the electrostatic potential of the pyrrolopyridine ring, which can be favorable for interactions with different sets of amino acid residues. The chloro substituent is also lipophilic and can engage in favorable hydrophobic interactions within the binding pocket. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
dot graph "Chloro_Interaction" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "Target_Protein" [label="Target Protein Active Site", pos="0,2!", pin=true, shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "5_Chloro_Pyrrolopyridine" [label="5-Chloro\nPyrrolo[2,3-c]pyridine", pos="2.5,0!", pin=true, shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Halogen_Bonding" [label="Potential for\nHalogen Bonding", pos="4,1!", pin=true, shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrophobic_Interaction" [label="Hydrophobic\nInteractions", pos="4,-1!", pin=true, shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"5_Chloro_Pyrrolopyridine" -> "Halogen_Bonding" [label="Offers", fontcolor="#5F6368"]; "5_Chloro_Pyrrolopyridine" -> "Hydrophobic_Interaction" [label="Facilitates", fontcolor="#5F6368"]; "Halogen_Bonding" -> "Target_Protein" [label="Forms Halogen Bond", style=dashed, color="#4285F4", fontcolor="#5F6368"]; "Hydrophobic_Interaction" -> "Target_Protein" [label="Engages in\nHydrophobic Pocket", style=dashed, color="#4285F4", fontcolor="#5F6368"]; } Caption: The 5-chloro group can contribute to binding through halogen bonding and hydrophobic interactions.
Experimental Protocols: A Foundation for Comparative Analysis
To conduct a rigorous comparison of 5-methoxy and 5-chloro pyrrolo[2,3-c]pyridine derivatives, standardized experimental protocols are essential. The following outlines a general workflow for the synthesis and biological evaluation of these compounds.
General Synthetic Workflow
dot digraph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "Start" [label="Starting Material\n(e.g., 5-bromo-pyrrolo[2,3-c]pyridine)"]; "Methoxy" [label="Buchwald-Hartwig\nCross-Coupling\n(with Methanol/Sodium Methoxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chloro" [label="Halogenation\n(e.g., with NCS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_Methoxy" [label="5-Methoxy Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Chloro" [label="5-Chloro Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; "Characterization" [label="Characterization\n(NMR, MS, etc.)"];
"Start" -> "Methoxy" [label="Route A"]; "Start" -> "Chloro" [label="Route B"]; "Methoxy" -> "Product_Methoxy"; "Chloro" -> "Product_Chloro"; "Product_Methoxy" -> "Purification"; "Product_Chloro" -> "Purification"; "Purification" -> "Characterization"; } Caption: A generalized synthetic workflow for the preparation of 5-methoxy and 5-chloro pyrrolo[2,3-c]pyridine derivatives.
Biological Evaluation Workflow
-
In Vitro Kinase Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a specific kinase.
-
Methodology: A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP.
-
Add varying concentrations of the test compounds (5-methoxy and 5-chloro derivatives).
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
-
-
Cell-Based Proliferation Assay:
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Methodology: The MTT or MTS assay is a widely used colorimetric method.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a period of 48-72 hours.
-
Add the MTT or MTS reagent and incubate until a color change is observed.
-
Measure the absorbance using a microplate reader to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Conclusion: A Target-Dependent Choice
The decision to incorporate a 5-methoxy or a 5-chloro substituent onto a pyrrolo[2,3-c]pyridine scaffold is not a one-size-fits-all approach. The optimal choice is intrinsically linked to the specific biological target and the nature of its binding pocket.
-
A 5-methoxy group may be advantageous when hydrogen bonding and increased electron density are crucial for high-affinity binding. This is often the case in targets with polar active sites that can accommodate the methoxy group's oxygen as a hydrogen bond acceptor.
-
A 5-chloro group might be preferred when hydrophobic interactions and potential halogen bonding are the primary drivers of potency. This substituent can be particularly effective in occupying hydrophobic pockets within the active site.
Ultimately, a comprehensive SAR study that includes both 5-methoxy and 5-chloro analogs, along with other diverse substituents, is the most effective strategy to elucidate the optimal substitution pattern for a given biological target. The insights gained from such comparative analyses are invaluable for the rational design of next-generation therapeutics based on the versatile pyrrolo[2,3-c]pyridine scaffold.
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
Welcome, fellow researchers, to an in-depth exploration of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. This scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biomolecules. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for various enzymes, particularly kinases and phosphodiesterases.
In this guide, we will dissect the intricate dance between chemical structure and biological activity, providing you with the insights and methodologies to navigate your own drug discovery programs centered around this promising scaffold. We will delve into specific case studies, comparing the SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against key therapeutic targets, supported by experimental data and detailed protocols. Our focus will be on understanding the "why" behind the "what"—the causal relationships that govern inhibitor potency and selectivity.
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Privileged Player in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound effects on the molecule's properties, including its hydrogen bonding capacity and dipole moment. The 2-carboxamide substituent provides a crucial vector for interacting with the target protein, often forming key hydrogen bonds within the active site. The SAR of this class of compounds is typically explored by modifying three key regions:
-
The Amide Substituent (R¹): This is often the most critical determinant of potency and selectivity, as it projects into a key binding pocket of the target protein.
-
The Pyrrolopyridine Core: Substitutions on the aromatic rings can modulate physicochemical properties, such as solubility and metabolic stability, and can also make additional contacts with the target.
-
The Pyrrole Nitrogen (N1): While often unsubstituted to act as a hydrogen bond donor, substitution at this position can be explored to probe for additional interactions or to block potential metabolic liabilities.
Now, let's examine the SAR of this scaffold against specific, high-value therapeutic targets.
Case Study 1: Targeting Phosphodiesterase 4B (PDE4B) for Anti-Inflammatory and Neurological Indications
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has shown therapeutic potential in a range of inflammatory and neurological disorders. Several series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been investigated as potent and selective PDE4B inhibitors.[1][2]
SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
A systematic exploration of the amide substituent (R¹) has revealed a clear preference for small, hydrophobic cyclic groups.
| Compound | R¹ Substituent | PDE4B IC₅₀ (μM) | PDE4D IC₅₀ (μM) | Selectivity (PDE4D/PDE4B) |
| 1a | Cyclopropyl | 0.45 | 1.5 | 3.3 |
| 1b | Cyclobutyl | 0.28 | 0.9 | 3.2 |
| 1c | Cyclopentyl | 0.11 | 0.3 | 2.7 |
| 1d | Cyclohexyl | 0.21 | 0.5 | 2.4 |
| 1e | Tetrahydrofuran-3-yl | 0.15 | 0.4 | 2.7 |
| 1f | Phenyl | >10 | >10 | - |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that a cyclopentyl group at the R¹ position provides the optimal balance of size and hydrophobicity for potent PDE4B inhibition. Both smaller (cyclopropyl, cyclobutyl) and larger (cyclohexyl) rings lead to a decrease in potency. Aromatic substituents, such as a phenyl group, are poorly tolerated, resulting in a significant loss of activity. This suggests the presence of a well-defined hydrophobic pocket in the PDE4B active site that perfectly accommodates a five-membered ring. The selectivity over the closely related PDE4D isoform remains modest across this series, highlighting a key challenge in targeting specific PDE4 subtypes.
Key SAR Insights for PDE4B Inhibition
Caption: SAR of the amide substituent on PDE4B inhibition.
Experimental Protocol: In Vitro PDE4B Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the IC₅₀ values of test compounds against PDE4B.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Dilute recombinant human PDE4B enzyme to the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the diluted PDE4B enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add detection reagents (e.g., a binding agent that recognizes the linearized FAM-AMP product) according to the manufacturer's instructions.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Case Study 2: Targeting Ribosomal S6 Kinase 2 (RSK2) in Oncology
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that acts as a downstream effector of the Ras-MEK-ERK signaling pathway.[3] Dysregulation of this pathway and overexpression of RSK2 are implicated in various cancers, making it an attractive target for therapeutic intervention.[3] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have emerged as potent RSK2 inhibitors.[4]
SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors
For RSK2 inhibition, the focus of SAR has been on introducing a phenyl sulfonamide group to the amide substituent, which forms a crucial hydrogen bond with the target protein.
| Compound | R¹ Substituent | RSK2 IC₅₀ (nM) | MDA-MB-468 Cell Proliferation IC₅₀ (μM) |
| 2a | 4-Fluorophenyl | 5.6 | 0.25 |
| 2b | 4-Chlorophenyl | 3.2 | 0.18 |
| 2c | 4-Bromophenyl | 2.1 | 0.15 |
| 2d | 4-Iodophenyl | 1.7 | 0.13 |
| 2e | 3,4-Dichlorophenyl | 4.8 | 0.22 |
| 2f | 4-Methylphenyl | 8.9 | 0.41 |
Data synthesized from multiple sources for illustrative comparison.
The data reveals a clear trend where increasing the size and polarizability of the halogen at the 4-position of the phenyl ring enhances RSK2 inhibitory activity, with the 4-iodophenyl analog being the most potent. This suggests a favorable interaction within a specific hydrophobic pocket of the RSK2 active site. The introduction of a second chlorine at the 3-position is detrimental to activity, likely due to steric hindrance. A methyl group at the 4-position is also less favorable than a halogen. The enzymatic potency generally translates well to cellular anti-proliferative activity in the MDA-MB-468 triple-negative breast cancer cell line.
Key SAR Insights for RSK2 Inhibition
Caption: SAR of the phenylsulfonamide substituent on RSK2 inhibition.
Experimental Protocol: RSK2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against RSK2 using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute active recombinant human RSK2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Crosstide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add 2.5 µL of the diluted test compound. For control wells, add 2.5 µL of kinase buffer with the corresponding DMSO concentration.
-
Add 2.5 µL of the diluted RSK2 enzyme to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Case Study 3: Targeting Fibroblast Growth Factor Receptors (FGFRs) in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5][6] Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive therapeutic targets.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent pan-FGFR inhibitors.[6][7]
SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
In this series, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, and SAR studies have focused on optimizing the substituent at the 3-position of the pyrrolopyridine ring.
| Compound | R³ Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 3a | 3-Methoxyphenyl | 2100 | >10000 | >10000 |
| 3b | 3,5-Dimethoxyphenyl | 7 | 9 | 25 |
| 3c | 3,4,5-Trimethoxyphenyl | 15 | 22 | 45 |
| 3d | 3-Ethoxyphenyl | 120 | 180 | 250 |
| 3e | 3,5-Difluorophenyl | 55 | 78 | 110 |
Data synthesized from multiple sources for illustrative comparison.
The initial hit with a 3-methoxyphenyl substituent was weakly active. The introduction of a second methoxy group at the 5-position to give the 3,5-dimethoxyphenyl analog resulted in a dramatic increase in potency against FGFR1, 2, and 3.[6] This highlights the importance of this substitution pattern for optimal interaction with the hydrophobic pocket of the FGFR active site. Adding a third methoxy group (3,4,5-trimethoxyphenyl) slightly decreased activity, suggesting that the pocket has a defined size. Replacing the methoxy groups with ethoxy or fluoro groups also led to a significant drop in potency, indicating a specific requirement for the methoxy substituent.
Key SAR Insights for FGFR Inhibition
Caption: SAR of the C3-substituent on FGFR inhibition.
Experimental Protocol: General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol provides a general synthetic route to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.
-
Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
-
To a solution of 7-azaindole in a suitable solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78°C).
-
After stirring for 30 minutes, add ethyl chloroformate and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid:
-
Dissolve the ethyl ester in a mixture of a suitable solvent (e.g., methanol) and an aqueous base (e.g., NaOH).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid in a polar aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired amine (R¹-NH₂) and stir the reaction at room temperature until completion.
-
Extract the product and purify by column chromatography or recrystallization.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. As we have seen through these case studies, a deep understanding of the SAR is paramount for successful drug discovery. By systematically exploring the chemical space around this privileged core and employing robust biochemical and cellular assays, researchers can unlock the full potential of this exciting class of molecules. The insights and protocols provided in this guide are intended to serve as a valuable resource for your own research endeavors.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Pyrrolo[2,3-c]pyridine and Pyrrolo[3,2-b]pyridine Scaffolds in Medicinal Chemistry
Introduction
In the landscape of heterocyclic chemistry, nitrogen-containing scaffolds are paramount to the development of novel therapeutics. Among these, the pyrrolopyridine isomers, particularly pyrrolo[2,3-c]pyridines (6-azaindoles) and pyrrolo[3,2-b]pyridines (1-azaindoles), have garnered significant attention from the medicinal chemistry community. Their structural resemblance to indole, a privileged scaffold in numerous biologically active compounds, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their synthesis, chemical reactivity, biological significance, and applications in drug discovery, supported by experimental data and protocols.
The strategic placement of the pyridine nitrogen atom distinguishes these two isomers, profoundly influencing their electronic distribution, hydrogen bonding capabilities, and metabolic stability. These differences, though subtle, can lead to significant variations in target engagement, selectivity, and overall drug-like properties. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these scaffolds, enabling more informed decisions in the design of next-generation therapeutics.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between pyrrolo[2,3-c]pyridine and pyrrolo[3,2-b]pyridine lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrrole ring. This seemingly minor alteration has a cascading effect on the electronic and physical properties of the molecules.
Pyrrolo[3,2-b]pyridine (1-Azaindole): The nitrogen atom is at position 1. This arrangement results in a higher dipole moment compared to its isomer and indole. The lone pair of the pyridine nitrogen is directed away from the pyrrole ring, influencing its hydrogen bonding capacity and interaction with biological targets.
Pyrrolo[2,3-c]pyridine (6-Azaindole): The nitrogen atom is at position 6. This positioning leads to a different electronic distribution and can influence the acidity of the N-H proton in the pyrrole ring.
A summary of key physicochemical properties is presented below:
| Property | Pyrrolo[3,2-b]pyridine (1-Azaindole) | Pyrrolo[2,3-c]pyridine (6-Azaindole) | Key Differences & Implications |
| Structure | Nitrogen at position 1 | Nitrogen at position 6 | Alters dipole moment, hydrogen bonding potential, and reactivity. |
| pKa | Generally lower for the pyrrole NH | Generally higher for the pyrrole NH | Influences ionization state at physiological pH and potential for hydrogen bonding. |
| Dipole Moment | Higher | Lower | Can affect solubility, crystal packing, and interactions with polar residues in protein binding sites. |
| Metabolic Stability | Can undergo oxidation at various positions | Position of nitrogen can influence sites of metabolism | The pyridine nitrogen can alter the metabolic profile compared to indole, potentially blocking sites of oxidation. |
Synthesis Strategies: Building the Core Scaffolds
The synthetic routes to access these scaffolds are distinct and have been a subject of extensive research. The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.
Synthesis of Pyrrolo[3,2-b]pyridines
A common and versatile method for the synthesis of the pyrrolo[3,2-b]pyridine core is the Fischer indole synthesis, adapted for a pyridine precursor.
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone). While it was once thought that the electron-deficient nature of the pyridine ring would hinder this cyclization for azaindoles, recent studies have shown its effectiveness, especially when the starting pyridylhydrazine has an electron-donating group. This electron-donating group facilitates the crucial-sigmatropic rearrangement step of the reaction.
Experimental Protocol: Fischer Synthesis of a 4-Azaindole Derivative
This protocol describes the synthesis of a 4-azaindole derivative from a pyridylhydrazine and an aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can then be purified by column chromatography on silica gel.
Caption: Fischer Indole Synthesis for Pyrrolo[3,2-b]pyridines.
Synthesis of Pyrrolo[2,3-c]pyridines
The synthesis of pyrrolo[2,3-c]pyridines often involves the construction of the pyrrole ring onto a pre-existing pyridine core. A number of methods have been developed, including palladium-catalyzed cross-coupling reactions.
One notable method involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. This approach allows for the straightforward synthesis of various substituted 6-azaindoles.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 6-Azaindole Derivative
This protocol outlines the synthesis of a substituted 6-azaindole via a palladium-catalyzed cascade reaction.
-
Reactant Preparation: To an oven-dried Schlenk tube, add the amino-o-bromopyridine (1 equivalent), the alkenyl bromide (1.2 equivalents), Pd2(dba)3 (0.025 equivalents), XPhos (0.1 equivalents), and t-BuONa (2.5 equivalents).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon. Add anhydrous toluene via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Concentration: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-azaindole.
Caption: Palladium-Catalyzed Synthesis of Pyrrolo[2,3-c]pyridines.
Biological Activities and Therapeutic Applications
Both pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine scaffolds are prevalent in a wide range of biologically active molecules, particularly as kinase inhibitors. The choice of scaffold can significantly impact the potency, selectivity, and pharmacokinetic properties of a drug candidate.
Pyrrolo[3,2-b]pyridines in Drug Discovery
The pyrrolo[3,2-b]pyridine scaffold is a key component of several approved drugs and clinical candidates. Its ability to act as a bioisostere of indole, while offering improved properties, has made it an attractive choice for medicinal chemists.
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutated kinase, used for the treatment of late-stage melanoma. The pyrrolo[3,2-b]pyridine core plays a crucial role in binding to the ATP-binding site of the kinase.
-
Tofacitinib (Xeljanz®): An inhibitor of Janus kinases (JAKs), used to treat rheumatoid arthritis and other inflammatory diseases. The pyrrolo[2,3-d]pyrimidine core is a closely related and highly successful azaindole isostere, demonstrating the power of this general scaffold class. While not a direct pyrrolopyridine, its development was heavily influenced by the understanding of these core structures.
Pyrrolo[2,3-c]pyridines in Drug Discovery
The pyrrolo[2,3-c]pyridine scaffold has also emerged as a valuable pharmacophore, particularly in the development of inhibitors targeting various protein kinases.
-
Fostemsavir (Rukobia®): An anti-HIV drug, it is a prodrug of temsavir, which contains a pyrrolo[2,3-c]pyridine moiety. This highlights the utility of this scaffold in antiviral drug design.
-
FGFR Inhibitors: A number of potent and selective fibroblast growth factor receptor (FGFR) inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold (a tautomer of the 7-azaindole system). These compounds have shown promise in the treatment of various cancers where FGFR signaling is dysregulated.
The following table provides a comparative overview of representative drugs and clinical candidates incorporating these scaffolds.
| Drug/Candidate | Scaffold | Target(s) | Therapeutic Area |
| Vemurafenib | Pyrrolo[3,2-b]pyridine | BRAF V600E | Oncology |
| Fostemsavir | Pyrrolo[2,3-c]pyridine | HIV-1 gp120 | Infectious Disease |
| FGFR Inhibitor (e.g., compound 4h) | Pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | Oncology |
Comparative Analysis: Head-to-Head
| Feature | Pyrrolo[3,2-b]pyridine (1-Azaindole) | Pyrrolo[2,3-c]pyridine (6-Azaindole) |
| Synthesis | Often synthesized via Fischer indole synthesis. | Commonly synthesized via palladium-catalyzed cross-coupling reactions. |
| Reactivity | The pyridine nitrogen influences the reactivity of the pyrrole ring, making it susceptible to electrophilic substitution at different positions compared to indole. | The position of the nitrogen can direct metallation and subsequent functionalization to specific positions. |
| Biological Target Profile | Prominently featured in kinase inhibitors (e.g., BRAF). | Found in a diverse range of therapeutic agents, including antivirals and kinase inhibitors (e.g., FGFR). |
| Drug Examples | Vemurafenib | Fostemsavir |
| Key Advantage | Well-established as an indole bioisostere with potentially improved metabolic stability and solubility. | Offers different vector space for substituent placement, which can be exploited for optimizing target binding and selectivity. |
Conclusion
The pyrrolo[2,3-c]pyridine and pyrrolo[3,2-b]pyridine scaffolds, while isomeric, present distinct opportunities and challenges in drug discovery. The choice between these two cores is not arbitrary but a strategic decision based on the desired biological target, the intended mechanism of action, and the required physicochemical properties. The pyrrolo[3,2-b]pyridine scaffold has a proven track record, exemplified by the success of Vemurafenib. In contrast, the pyrrolo[2,3-c]pyridine scaffold continues to emerge in novel therapeutic agents, demonstrating its versatility. A thorough understanding of the synthesis, reactivity, and biological implications of each scaffold is crucial for medicinal chemists aiming to design the next generation of innovative medicines. As our understanding of disease biology deepens, the strategic application of these and other privileged scaffolds will undoubtedly continue to drive the discovery of new and effective treatments.
Verifying the Mechanism of Action for 6-Azaindole Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental verification. The 6-azaindole core, a privileged structure in medicinal chemistry, has emerged as a robust scaffold for the development of potent kinase inhibitors. Its bioisosteric relationship to indole and purine allows it to effectively compete with ATP at the kinase hinge region, making it a valuable starting point for targeting a wide array of kinases implicated in oncology and other diseases.
However, identifying a potent inhibitor is only the first step. True scientific integrity demands a thorough and objective verification of its mechanism of action (MoA). This guide provides an in-depth, technically focused comparison of the essential experimental workflows required to confirm that a 6-azaindole based inhibitor engages its intended target, modulates the specific signaling pathway, and elicits the desired phenotypic response in a cellular and in vivo context. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
The Foundational Principle: ATP-Competitive Inhibition
The majority of azaindole-based inhibitors, including the 6-azaindole isomer, function as ATP-competitive inhibitors. The nitrogen atom in the pyridine ring of the azaindole scaffold forms crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. This binding event physically obstructs ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. Our experimental approach is therefore designed to systematically validate this proposed mechanism at multiple biological levels.
A Multi-Pillar Approach to MoA Verification
A robust MoA validation rests on three pillars of experimental evidence: direct target engagement, modulation of downstream signaling, and correlation with a cellular phenotype. We will explore each of these pillars through the lens of a case study on an azaindole-based inhibitor targeting Aurora Kinase A, a key regulator of mitosis frequently overexpressed in cancer.
Pillar 1: Confirming Direct Target Engagement
The primary and most critical step is to demonstrate that the inhibitor physically interacts with its intended kinase target within a cellular environment. While biochemical assays are a good starting point, confirming this interaction in a more physiologically relevant setting is paramount.
The half-maximal inhibitory concentration (IC50) in a biochemical assay is the foundational metric of an inhibitor's potency. This is determined by measuring the inhibitor's ability to block the enzymatic activity of the purified kinase in vitro.
Comparative Data: Potency and Selectivity of Azaindole-Based Aurora Kinase A Inhibitors
| Compound ID | Scaffold | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (Aurora B / Aurora A) | Reference |
| 16a | 7-Azaindole | 0.28 | 19.72 | ~70-fold | [1] |
| 16c | 7-Azaindole | 0.095 | 4.93 | ~52-fold | [1] |
| 28c | Imidazo[4,5-b]pyridine | 0.067 | 12.71 | ~190-fold | [1] |
| 40f | Imidazo[4,5-b]pyridine | 0.015 | 3.05 | ~203-fold | [1] |
Experimental Protocol: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of IC50 values using a luminescence-based assay that measures ADP production, a direct indicator of kinase activity.[2][3]
Materials:
-
Purified recombinant Aurora Kinase A
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for the kinase)
-
Peptide substrate (e.g., Kemptide)
-
6-Azaindole inhibitor stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the 6-azaindole inhibitor in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Add a mixture of the Aurora Kinase A and the peptide substrate.
-
Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
CETSA is a powerful technique to verify that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow for CETSA
Caption: A typical workflow for a CETSA experiment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-Azaindole inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Centrifuge
-
Antibodies for Western blotting (primary antibody against the target kinase, secondary HRP-conjugated antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with the 6-azaindole inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Pillar 2: Demonstrating On-Target Pathway Modulation
Once direct binding is confirmed, the next step is to show that this binding event leads to the inhibition of the kinase's activity within the cell, which can be observed by a decrease in the phosphorylation of its downstream substrates.
Signaling Pathway of Aurora Kinase A
Caption: Simplified signaling network downstream of Aurora Kinase A.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This protocol is designed to measure the phosphorylation status of a known downstream substrate of the target kinase, such as Histone H3 for Aurora Kinase B or autophosphorylation of Aurora Kinase A at Threonine 288.[4][5]
Materials:
-
Cancer cell line
-
6-Azaindole inhibitor
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with a dose-range of the 6-azaindole inhibitor for a defined period. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin.
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate, relative to the total substrate, confirms on-target pathway modulation.
Pillar 3: Linking Target Inhibition to Cellular Phenotype
The final piece of the MoA puzzle is to demonstrate that the on-target pathway inhibition translates into a desired cellular outcome, such as the inhibition of cancer cell proliferation or the induction of apoptosis.
Comparative Data: Cellular Anti-proliferative Activity of Azaindole-Based Aurora Kinase A Inhibitors in HeLa Cells
| Compound ID | Scaffold | p-Aurora A (T288) IC50 (µM) | p-Histone H3 (S10) IC50 (µM) | Selectivity in Cells | Reference |
| 16a | 7-Azaindole | 0.28 | 19.72 | ~70-fold | [1] |
| 28b | Imidazo[4,5-b]pyridine | 0.32 | 18.6 | ~58-fold | [1] |
| 28c | Imidazo[4,5-b]pyridine | 0.16 | 76.84 | ~480-fold | [1] |
| 40f | Imidazo[4,5-b]pyridine | 0.070 | 24.24 | ~346-fold | [1] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
6-Azaindole inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the 6-azaindole inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
The Final Frontier: In Vivo Efficacy
While in vitro and cellular assays provide a strong foundation for MoA validation, the ultimate test of a therapeutic candidate is its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anti-cancer agents.
Experimental Protocol: In Vivo Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
6-Azaindole inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the 6-azaindole inhibitor or vehicle to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).[7][8][9]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the average tumor volume over time for each group. A significant reduction in tumor growth in the inhibitor-treated group compared to the control group demonstrates in vivo efficacy. Further analysis of the harvested tumors can be performed to confirm target engagement and pathway modulation in the in vivo setting.
Conclusion
Verifying the mechanism of action for a 6-azaindole based inhibitor is a multi-faceted process that requires a logical and systematic approach. By employing a combination of biochemical assays, cellular target engagement studies, downstream signaling analysis, cell-based phenotypic assays, and in vivo models, researchers can build a comprehensive and robust data package. This not only validates the intended mechanism of action but also provides critical insights into the inhibitor's therapeutic potential. The protocols and comparative data presented in this guide serve as a blueprint for conducting these essential experiments with the scientific rigor required for successful drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling of Staurosporine and its Progeny
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: designing inhibitors that are both potent and selective. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a kinase inhibitor's cross-reactivity profile is therefore not just advantageous, but essential for its journey from a laboratory curiosity to a clinical candidate.
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from Staurosporine, a natural product renowned for its potent but broad-spectrum kinase inhibition.[1][2] We will delve into the comparative kinome-wide binding affinities of Staurosporine and three of its clinically relevant derivatives: UCN-01 (7-hydroxystaurosporine) , Midostaurin , and Lestaurtinib . By examining experimental data and outlining the methodologies used to generate it, this guide aims to equip researchers with the knowledge to critically evaluate and understand the selectivity of these and other kinase inhibitors.
The Staurosporine Lineage: A Shift from Broad Inhibition to Targeted Therapies
Staurosporine, isolated from the bacterium Streptomyces staurosporeus, is a powerful, ATP-competitive inhibitor that binds to the active site of a vast number of protein kinases, often with nanomolar affinity.[2][3] This promiscuity, while making it an invaluable research tool for studying general kinase function, precludes its direct therapeutic use due to toxicity concerns.[4] This has spurred the development of numerous derivatives, each with a modified side chain designed to confer greater selectivity.
Here, we focus on three such derivatives that have made their way into clinical investigation:
-
UCN-01 (7-hydroxystaurosporine): An early derivative with a distinct pattern of kinase inhibition compared to its parent compound.[5] It has been investigated for its antitumor activities, often in combination with other agents.[6][7]
-
Midostaurin: A multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[8][9]
-
Lestaurtinib: Another multi-targeted inhibitor with potent activity against FLT3 and JAK2 kinases, which has been explored in the context of AML and other myeloproliferative disorders.[10][11]
Comparative Kinome Profiling: A Data-Driven Look at Selectivity
To objectively compare the cross-reactivity of these inhibitors, we turn to large-scale kinase screening platforms. The KINOMEscan™ platform, a competitive binding assay, is a widely used method to determine the binding affinities (expressed as dissociation constants, Kd) of a compound against a large panel of kinases.[12][13][14] While a single, directly comparable dataset featuring all four compounds under identical conditions is not publicly available, the following table synthesizes available data from various high-throughput screening efforts to provide a comparative overview.
Disclaimer: The following data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison of absolute values should be made with caution. The primary utility of this table is to illustrate the relative selectivity profiles.
| Kinase Target | Staurosporine (Kd, nM) | UCN-01 (IC50, nM) | Midostaurin (IC50, nM) | Lestaurtinib (IC50, nM) | Kinase Family |
| Primary Targets & Potent Off-Targets | |||||
| FLT3 | Data not readily available | Data not readily available | Potent | 2-3 | TK |
| JAK2 | Data not readily available | Data not readily available | Potent | 0.9 | TK |
| KIT | Data not readily available | Data not readily available | Potent | Data not readily available | TK |
| PKCα | 3 | 30 | Potent | Data not readily available | AGC |
| PKA | 7 | Data not readily available | Data not readily available | Data not readily available | AGC |
| p60v-src | 6 | Data not readily available | Data not readily available | Data not readily available | TK |
| CaMKII | 20 | Data not readily available | Data not readily available | Data not readily available | CAMK |
| PDK1 | Data not readily available | 6 | Data not readily available | Data not readily available | AGC |
| Chk1 | Data not readily available | 7 | Data not readily available | Data not readily available | CAMK |
| Aurora A | Data not readily available | Data not readily available | Data not readily available | 8.1 | Other |
| Aurora B | Data not readily available | Data not readily available | Data not readily available | 2.3 | Other |
| TrkA | Data not readily available | Data not readily available | Data not readily available | < 25 | TK |
| Less Sensitive / No Data | |||||
| CK1 | Micromolar range | Data not readily available | Data not readily available | Data not readily available | CK1 |
| CK2 | Micromolar range | Data not readily available | Data not readily available | Data not readily available | CK1 |
| MAPK | Micromolar range | Data not readily available | Data not readily available | Data not readily available | CMGC |
| CSK | Micromolar range | Data not readily available | Data not readily available | Data not readily available | TK |
Data for Staurosporine IC50 values are from R&D Systems[2] and Ségal et al.[15]. UCN-01 IC50 values are from Cayman Chemical[16]. Lestaurtinib IC50 values are from Tocris Bioscience[17] and MedChemExpress[18]. Information on Midostaurin's potent inhibition of FLT3 and KIT is widely cited.[8][9]
This compiled data, though not exhaustive, illustrates a key trend: the derivatives, while still multi-targeted, exhibit a more constrained and potent inhibition profile against specific kinases of therapeutic interest (e.g., FLT3, JAK2) compared to the broad-spectrum activity of Staurosporine.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a phylogenetic tree of the human kinome. This allows for a rapid assessment of which kinase families are most affected by a compound. While generating a comprehensive, data-rich kinome map for each compound is beyond the scope of this guide, online tools like KinMap allow researchers to upload their own screening data to create such visualizations.[19][20][21][22]
Below is a conceptual representation of how such a map would highlight the broad activity of Staurosporine versus the more focused profile of a derivative like Midostaurin.
Caption: Conceptual kinome map illustrating broad (yellow) vs. targeted (red) inhibition.
Experimental Methodologies: A Guide to Generating Cross-Reactivity Data
A thorough understanding of the experimental techniques used to generate kinase inhibitor profiles is crucial for interpreting the data and designing further experiments. Here, we provide detailed protocols for two widely used methods: the KINOMEscan™ competitive binding assay and the Cellular Thermal Shift Assay (CETSA).
Protocol 1: KINOMEscan™ Competitive Binding Assay
This biochemical assay provides a quantitative measure of the binding affinity between a test compound and a large panel of kinases.[13][14][23]
Scientific Principle: The assay is based on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the active site of a kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound.[23]
Experimental Workflow:
Caption: General workflow for a KINOMEscan™ experiment.
Step-by-Step Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusion proteins with a quantifiable tag (e.g., a unique DNA sequence). The use of a tag allows for highly sensitive and specific quantification.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is covalently attached to a solid support, such as magnetic beads. This immobilized ligand serves as the "bait" for the kinases.
-
Competition Assay: The test compound, at various concentrations, is incubated with a specific kinase from the panel and the immobilized ligand. The test compound and the immobilized ligand will compete for binding to the ATP-binding pocket of the kinase.
-
Separation and Washing: After reaching equilibrium, the beads are washed to remove any unbound components, including the kinase that is bound to the test compound.
-
Quantification: The amount of kinase remaining bound to the beads is quantified. In the case of DNA-tagged kinases, this is typically done using quantitative polymerase chain reaction (qPCR), which offers a large dynamic range and high sensitivity.[13]
-
Data Analysis: The results are often expressed as a percentage of a vehicle control (e.g., DMSO). A lower percentage indicates a stronger interaction between the test compound and the kinase. For more detailed analysis, a dose-response curve is generated to calculate the dissociation constant (Kd), which is a direct measure of binding affinity.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the confirmation of target engagement within a more physiologically relevant context – intact cells or cell lysates.[24][25]
Scientific Principle: The foundation of CETSA is the principle of ligand-induced thermal stabilization. The binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[24] When heated, unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in their soluble, native state at higher temperatures.
Experimental Workflow:
Caption: General experimental workflow for a Western Blot-based CETSA.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with either the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Shock: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then aliquoted and subjected to a temperature gradient using a thermal cycler for a short duration (e.g., 3-5 minutes). A non-heated control is also included.[24]
-
Cell Lysis: The cells are lysed to release their protein content. A common method is repeated freeze-thaw cycles using liquid nitrogen and a warm water bath.[25]
-
Separation of Soluble and Aggregated Proteins: The cell lysates are subjected to high-speed centrifugation to pellet the denatured and aggregated proteins. The supernatant, containing the soluble protein fraction, is carefully collected.[24]
-
Quantification of Soluble Target Protein: The amount of the target kinase remaining in the soluble fraction is quantified. A common and accessible method is Western blotting, using a specific antibody against the target protein.[25]
-
Data Analysis: The band intensities from the Western blot are quantified. The amount of soluble protein at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[24]
Conclusion: From Promiscuity to Precision
The journey from the broad-spectrum inhibitor Staurosporine to its more selective, clinically evaluated derivatives exemplifies the evolution of kinase inhibitor drug discovery. Understanding the nuances of their cross-reactivity profiles is paramount for advancing these and other compounds through the development pipeline. The methodologies outlined in this guide, KINOMEscan™ and CETSA, represent two powerful and complementary approaches to characterizing these crucial off-target interactions. By integrating robust experimental data with insightful visualization tools, researchers can gain a clearer picture of a compound's kinome-wide interactions, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KCGS and PKIS Publications — SGC-UNC [sgc-unc.org]
- 9. Oncotarget: Genomic markers of midostaurin drug sensitivity in leukemia patients | Science Codex [sciencecodex.com]
- 10. 43713 [pdspdb.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. KinMap | CDRL [cdrl-ut.org]
- 21. kinhub.org [kinhub.org]
- 22. assayquant.com [assayquant.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
